molecular formula C10H8BrFO2 B1374269 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid CAS No. 872422-15-6

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1374269
CAS No.: 872422-15-6
M. Wt: 259.07 g/mol
InChI Key: UPADMCJEKQAEKT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid ( 872422-15-6) is a high-purity chemical building block with a molecular weight of 259.07 g/mol and the molecular formula C 10 H 8 BrFO 2 . This compound features a cyclopropane ring substituted with a carboxylic acid group and a 4-bromo-2-fluorophenyl ring, creating a strained carbocyclic system with defined three-dimensional geometry that is valuable for structure-activity relationship studies in medicinal chemistry . This acid serves as a key synthetic intermediate for constructing more complex molecules, particularly in pharmaceutical research where cyclopropane-containing compounds are investigated for their biological activity . The bromo and fluoro substituents on the phenyl ring make it amenable to further functionalization via cross-coupling reactions, allowing researchers to create diverse compound libraries . The compound must be stored sealed in a dry, room-temperature environment and is classified for Research Use Only, not for human or veterinary diagnostic or therapeutic use . Please handle with appropriate safety precautions. This compound may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADMCJEKQAEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735537
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872422-15-6
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a crucial building block in contemporary medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with a halogenated phenyl moiety, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document will delve into its chemical identity, synthesis strategies, and its significant role in the development of novel therapeutics, particularly in the realm of inflammatory and metabolic diseases. Detailed protocols, safety information, and analytical methodologies are also presented to support researchers in its effective application.

Introduction: The Significance of a Versatile Scaffolding

In the landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, with the Chemical Abstracts Service (CAS) number 872422-15-6 , has emerged as a significant player in this arena.[1][2] Its molecular architecture offers a unique combination of rigidity and three-dimensionality, conferred by the cyclopropane ring, along with strategic points for chemical modification through its bromo and fluoro substituents on the phenyl ring. These attributes make it a sought-after intermediate for constructing complex molecules with tailored pharmacological profiles.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of cutting-edge drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 872422-15-6[1][2]
Molecular Formula C₁₀H₈BrFO₂[1]
Molecular Weight 259.07 g/mol [1]
IUPAC Name 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]
Appearance Off-white to light brown solid
Storage Store at room temperature in a dry, well-ventilated place.

Synthesis Strategies: Constructing the Core Moiety

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material, such as 4-bromo-2-fluorotoluene, and proceed through the formation of a key styrene intermediate, followed by a cyclopropanation reaction.

G A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluorobenzaldehyde A->B Oxidation C 1-Bromo-4-(dibromomethyl)-2-fluorobenzene A->C Radical Bromination D 1-(4-Bromo-2-fluorophenyl)ethene (Styrene Intermediate) B->D Wittig Reaction C->D Elimination E 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile D->E Cyclopropanation (e.g., with bromoform and base) F This compound (Target Molecule) E->F Hydrolysis

Caption: A plausible synthetic pathway to the target molecule.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common organic synthesis techniques for similar compounds.[3][4] It is crucial for researchers to conduct their own literature search and optimization for a specific and validated procedure.

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethene

  • Method A: Wittig Reaction: 4-Bromo-2-fluorobenzaldehyde would be reacted with methyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Method B: From Toluene Derivative: 4-Bromo-2-fluorotoluene could undergo radical bromination to form 1-bromo-4-(bromomethyl)-2-fluorobenzene, followed by elimination with a non-nucleophilic base.

Step 2: Cyclopropanation of 1-(4-Bromo-2-fluorophenyl)ethene

  • The styrene intermediate would then be subjected to a cyclopropanation reaction. A common method involves the use of a carbene or carbene equivalent. For instance, reaction with bromoform (CHBr₃) and a strong base like potassium tert-butoxide can generate dibromocarbene in situ, which then adds across the double bond to form a dibromocyclopropane intermediate.

Step 3: Formation and Hydrolysis of the Nitrile

  • Alternatively, a more direct route to the carboxylic acid could involve a reaction sequence that introduces a cyano group during cyclopropanation.

  • The resulting 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motifs are frequently found in compounds targeting inflammatory and metabolic pathways.

Inhibition of Leukotriene C4 Synthase (LTC4S)

Leukotriene C4 (LTC4) is a potent inflammatory mediator implicated in the pathophysiology of asthma and other allergic diseases.[5][6][7] Consequently, the enzyme responsible for its synthesis, LTC4 synthase (LTC4S), is an attractive target for therapeutic intervention.[5][8]

This compound serves as a crucial building block for a class of potent and selective LTC4S inhibitors. The cyclopropanecarboxylic acid moiety often acts as a key pharmacophore, interacting with the active site of the enzyme. The bromo and fluoro substituents on the phenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

G A This compound B Amide Coupling with Amino-heterocycle A->B C Further Synthetic Modifications B->C D Potent and Selective LTC4S Inhibitor C->D E Therapeutic Candidate for Asthma and Inflammatory Diseases D->E

Caption: Role as an intermediate in developing LTC4S inhibitors.

Modulation of G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity. Activation of GPR120 has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.

While direct evidence is still emerging, the structural features of this compound make it an attractive starting point for the design of novel GPR120 modulators. The carboxylic acid can mimic the endogenous fatty acid ligands, while the substituted phenyl and cyclopropyl groups can be tailored to optimize receptor binding and signaling.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthetic intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromo and fluoro substituents, as well as signals for the diastereotopic methylene protons of the cyclopropane ring. The carbon NMR will show distinct resonances for the aromatic, carboxylic, and cyclopropyl carbons.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which is a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection is typically achieved using a UV detector.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound stands out as a valuable and versatile building block in the field of drug discovery. Its unique structural characteristics provide a robust platform for the synthesis of complex and potent therapeutic agents. The insights provided in this technical guide, from its fundamental properties and synthesis to its critical role in the development of LTC4S inhibitors and potentially other important drug targets, underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for novel medicines continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing human health.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a halogenated aromatic cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, combined with the electronic properties imparted by the bromo- and fluoro-substituents on the phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.

This technical guide provides a comprehensive overview of the key physicochemical attributes of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide focuses on the robust experimental methodologies required for its characterization, providing researchers and drug development professionals with the foundational knowledge to determine these properties in a laboratory setting.

Molecular Identity and Computed Properties

A precise characterization of a compound begins with its fundamental identifiers and theoretical properties. These values, often computationally derived, provide a baseline for experimental investigation.

Identifier/PropertyValueSource
IUPAC Name 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]
CAS Number 872422-15-6[1]
Molecular Formula C₁₀H₈BrFO₂[1]
Molecular Weight 259.07 g/mol [1]
Canonical SMILES C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O[1]
InChIKey UPADMCJEKQAEKT-UHFFFAOYSA-N[1]
Computed XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Thermal Analysis: Melting Point Determination

The melting point is a critical parameter that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high precision and the wealth of information it provides about the thermal behavior of the material.

Experimental Protocol: Melting Point Determination by DSC

The causality behind choosing DSC lies in its ability to detect the heat flow associated with phase transitions. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range appropriate for the compound.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

Solubility Profile

Aqueous solubility is a crucial determinant of a drug candidate's bioavailability. The "shake-flask" method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Aqueous Solubility Determination by HPLC

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and that the analytical method is specific and accurate for the analyte.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Add an excess amount of this compound to each buffered solution in separate vials. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Develop a validated reverse-phase HPLC method with UV detection. A C18 column is often suitable for such compounds.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Inject the prepared samples and quantify the concentration based on the calibration curve.

Logical Workflow for Solubility Determination

G cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis prep1 Add excess compound to buffers of varying pH prep2 Agitate at constant temperature for 24-48h prep1->prep2 Ensure Equilibrium analysis1 Centrifuge and filter supernatant prep2->analysis1 analysis2 Dilute sample for HPLC analysis1->analysis2 analysis3 Quantify using a validated RP-HPLC method analysis2->analysis3 result Final Solubility Data analysis3->result Calculate Solubility (mg/mL or µg/mL)

Caption: Workflow for determining thermodynamic solubility.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly influences its solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like carboxylic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

The rationale for this method is based on the Henderson-Hasselbalch equation. By titrating a solution of the weak acid with a strong base and monitoring the pH, the pKa can be determined as the pH at which the acid is half-neutralized.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Data Analysis Workflow for pKa Determination

G start Start Titration data_collection Record pH vs. Volume of Titrant Added start->data_collection plot_curve Plot pH vs. Volume data_collection->plot_curve find_ep Determine Equivalence Point (V_eq) from first derivative plot plot_curve->find_ep find_half_ep Calculate Half-Equivalence Point (V_eq / 2) find_ep->find_half_ep determine_pka Find pH at Half-Equivalence Point find_half_ep->determine_pka end pKa Value determine_pka->end

Caption: Logical steps for pKa determination from titration data.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The cyclopropyl protons will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), aromatic carbons (with C-F and C-Br signals showing characteristic splitting and shifts), and the carbons of the cyclopropane ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and bands corresponding to C-H, C-F, and C-Br stretching, as well as aromatic C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be definitive for confirming the presence of bromine in the molecule.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided robust, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific compound is not yet publicly documented, the methodologies described herein provide a clear pathway for researchers to thoroughly characterize this and similar molecules. Adherence to these detailed experimental workflows will ensure the generation of high-quality, reliable data, which is indispensable for advancing drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Substituted Cyclopropane Moiety

The 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid scaffold is a key structural motif in modern medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring, combined with the electronic properties of the bromo- and fluoro-substituted phenyl group, make this a valuable intermediate in the synthesis of high-value pharmaceutical agents. This guide provides an in-depth exploration of plausible and efficient synthetic pathways to this target molecule, offering both strategic guidance and actionable protocols for the discerning researcher.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway will ultimately depend on factors such as starting material availability, scalability, and desired purity profile. We will explore two primary, robust strategies:

  • Direct Cyclopropanation of a Phenylacetic Acid Derivative: A convergent and often high-yielding approach.

  • Construction from a Phenylacetonitrile Precursor: A versatile route that allows for late-stage introduction of the carboxylic acid functionality.

A third, more classical approach involving a malonic ester synthesis will also be discussed for its pedagogical value and applicability in certain research contexts.

Pathway I: Direct Cyclopropanation of (4-Bromo-2-fluorophenyl)acetic Acid Ester

This pathway is arguably one of the most direct routes to the target compound. It relies on the formation of a carbanion from a (4-bromo-2-fluorophenyl)acetic acid ester, which then undergoes a cyclization reaction.

Mechanistic Rationale

The core of this strategy is an intramolecular nucleophilic substitution. The acidic α-proton of the phenylacetic ester is deprotonated by a strong base to form an enolate. This enolate then attacks a suitable two-carbon electrophile that has been introduced, or the cyclopropane ring is formed using a dihaloalkane. A common and effective method involves the use of 1,2-dibromoethane in the presence of a strong base.

Visualizing the Workflow

Pathway_I_Workflow Start 4-Bromo-2-fluorophenylacetic acid Esterification Esterification (e.g., EtOH, H2SO4) Start->Esterification Ester Ethyl (4-bromo-2-fluorophenyl)acetate Esterification->Ester Cyclopropanation Cyclopropanation (e.g., NaH, 1,2-dibromoethane) Ester->Cyclopropanation Cyclopropane_Ester Ethyl 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylate Cyclopropanation->Cyclopropane_Ester Hydrolysis Hydrolysis (e.g., NaOH, then H3O+) Cyclopropane_Ester->Hydrolysis Target This compound Hydrolysis->Target

Caption: Workflow for Pathway I: Direct Cyclopropanation.

Experimental Protocol

Step 1: Esterification of 4-Bromo-2-fluorophenylacetic acid

  • To a solution of 4-bromo-2-fluorophenylacetic acid (1.0 eq) in ethanol (5-10 volumes) is added concentrated sulfuric acid (0.1 eq) catalytically.

  • The mixture is heated to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ethyl (4-bromo-2-fluorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Cyclopropanation

  • To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous THF is added a solution of ethyl (4-bromo-2-fluorophenyl)acetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 8-12 hours.

  • After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylate is purified by column chromatography.

Step 3: Hydrolysis

  • The purified ester is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Pathway II: From (4-Bromo-2-fluorophenyl)acetonitrile

This pathway offers flexibility, as the nitrile group can be hydrolyzed to a carboxylic acid in the final step. The cyclopropanation of a phenylacetonitrile derivative is a well-established transformation.

Mechanistic Rationale

Similar to the phenylacetic ester, the α-protons of (4-bromo-2-fluorophenyl)acetonitrile are acidic and can be removed by a strong base. The resulting carbanion can then react with 1,2-dibromoethane to form the cyclopropane ring. The nitrile is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

Visualizing the Pathway

Pathway_II Start (4-Bromo-2-fluorophenyl)acetonitrile Cyclopropanation Cyclopropanation (e.g., NaNH2, 1,2-dibromoethane) Start->Cyclopropanation Nitrile_Intermediate 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile Cyclopropanation->Nitrile_Intermediate Hydrolysis Hydrolysis (e.g., H2SO4, H2O) Nitrile_Intermediate->Hydrolysis Target This compound Hydrolysis->Target

Caption: Synthesis via a Phenylacetonitrile Intermediate.

Experimental Protocol

Step 1: Cyclopropanation of (4-Bromo-2-fluorophenyl)acetonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere, sodium amide (2.2 eq) is suspended in anhydrous liquid ammonia.

  • A solution of (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise.

  • After stirring for 30 minutes, 1,2-dibromoethane (1.1 eq) is added, and the reaction is stirred for an additional 2-4 hours.

  • The ammonia is allowed to evaporate, and the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of the Nitrile

  • The 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile is heated to reflux in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled and poured onto ice, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Pathway III: Malonic Ester Synthesis

A classic yet powerful method, the malonic ester synthesis provides a reliable route to substituted carboxylic acids.

Mechanistic Rationale

This approach involves the alkylation of diethyl malonate with a suitable 4-bromo-2-fluorobenzyl halide, followed by a second alkylation with 1,2-dibromoethane to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield the target molecule.

Visualizing the Logic

Pathway_III_Logic Start Diethyl Malonate Alkylation1 First Alkylation (4-Bromo-2-fluorobenzyl bromide, NaOEt) Start->Alkylation1 Intermediate1 Diethyl (4-bromo-2-fluorobenzyl)malonate Alkylation1->Intermediate1 Alkylation2 Second Alkylation (1,2-Dibromoethane, NaOEt) Intermediate1->Alkylation2 Cyclic_Intermediate Diethyl 1-(4-bromo-2-fluorobenzyl)cyclopropane-1,1-dicarboxylate Alkylation2->Cyclic_Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (NaOH, then H3O+, heat) Cyclic_Intermediate->Hydrolysis_Decarboxylation Target This compound Hydrolysis_Decarboxylation->Target

Caption: Logic flow of the Malonic Ester Synthesis.

Comparative Data Summary

PathwayKey FeaturesTypical YieldsScalability
I: Direct Cyclopropanation of Ester Convergent, fewer steps from the phenylacetic acid.Good to ExcellentGood
II: From Phenylacetonitrile Versatile intermediate, strong base required.GoodModerate
III: Malonic Ester Synthesis Classic, reliable, but longer route.Fair to GoodExcellent

Conclusion: A Scientist's Perspective

For efficiency and atom economy, Pathway I stands out as the preferred route for the synthesis of this compound, assuming the availability of the corresponding phenylacetic acid. Pathway II offers a solid alternative, particularly if the phenylacetonitrile is a more accessible starting material. The malonic ester synthesis, while longer, remains a valuable tool in the synthetic chemist's arsenal, especially for creating diverse analogs.

The choice of synthesis will always be a balance of practical considerations and strategic goals. This guide provides the foundational knowledge and procedural outlines to empower researchers to make informed decisions and successfully synthesize this important chemical entity.

A Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic cyclopropane derivative that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by three key functional components: a cyclopropane ring, which imparts conformational rigidity and a unique three-dimensional profile; a carboxylic acid group, providing a handle for amide bond formation and other derivatizations; and a 4-bromo-2-fluorophenyl group. The specific arrangement of the halogen substituents on the phenyl ring offers distinct opportunities for regioselective functionalization, such as cross-coupling reactions at the bromine site, while the fluorine atom can enhance metabolic stability and binding affinity in potential pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic pathway with mechanistic considerations, its potential applications, and essential safety protocols.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance. This section outlines the formal nomenclature and key identifiers for the title compound.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid [1].

Due to its use in various commercial and research contexts, it is also known by several synonyms and identifiers, including:

  • This compound[1]

  • CAS Number: 872422-15-6[1][2]

  • MFCD12405622[1]

  • SCHEMBL351360[1]

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValueSource
CAS Number 872422-15-6PubChem[1]
Molecular Formula C₁₀H₈BrFO₂PubChem[1]
Molecular Weight 259.07 g/mol PubChem[1]
Canonical SMILES C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)OPubChem[1]
InChI Key UPADMCJEKQAEKT-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols. The data presented below are computationally derived from authoritative chemical databases.

PropertyValueSource
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 257.96917 DaPubChem[1]
Polar Surface Area 37.3 ŲPubChem[1]

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for constructing quaternary cyclopropanes involves the alkylation of an activated methylene compound. The following protocol describes a plausible and robust synthesis starting from commercially available materials.

Proposed Synthetic Protocol: Cyclopropanation via Phenylacetonitrile Derivative

This pathway leverages the acidity of the α-proton of a phenylacetonitrile derivative, which acts as the nucleophile in a tandem alkylation reaction with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic α-carbon of the phenylacetonitrile. DMF is a suitable polar aprotic solvent.

  • Substrate Addition: Dissolve (4-bromo-2-fluorophenyl)acetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes.

    • Rationale: Slow addition controls the exothermic reaction and hydrogen gas evolution. The resulting carbanion is stabilized by the adjacent phenyl and nitrile groups.

  • Cyclizing Agent Addition: Add 1,2-dibromoethane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The carbanion first displaces one bromide in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the second bromide to form the cyclopropane ring. A slight excess of the dibromoethane ensures complete consumption of the starting nitrile.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target nitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile intermediate from Step 1 in ethanol.

  • Hydrolysis: Add a 6 M aqueous solution of sodium hydroxide (NaOH, ~10 equivalents). Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Rationale: Strong basic conditions and heat are required to hydrolyze the stable nitrile group, first to a primary amide and subsequently to the carboxylate salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 using concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A (4-Bromo-2-fluorophenyl)acetonitrile B 1-(4-Bromo-2-fluorophenyl) cyclopropanecarbonitrile A->B 1. NaH, DMF, 0°C 2. 1,2-Dibromoethane C 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid B->C NaOH (aq), EtOH Reflux, then H3O+

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Drug Development

This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the combination of its structural motifs, which can be independently and selectively modified.

Role as a Synthetic Intermediate

The true value of this compound lies in its potential for elaboration into more complex molecules.

  • Carboxylic Acid Handle: The -COOH group is a primary site for modification. It can be readily converted into amides, esters, or acid chlorides. Amide coupling is particularly important in drug discovery for linking molecular fragments.

  • Aryl Bromide Handle: The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino groups at the 4-position of the phenyl ring.

  • Structural Scaffolding: The cyclopropane ring provides a rigid, non-planar scaffold that can orient substituents in specific vectors in 3D space, which is often beneficial for optimizing binding interactions with biological targets. The 2-fluoro substituent can enhance metabolic stability and modulate the electronics of the phenyl ring.

Logical Relationship Diagram for Derivatization

Derivatization_Pathway cluster_COOH Carboxylic Acid Chemistry cluster_ArylBr Aryl Bromide Chemistry Core 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid Amide Amide Coupling (R-NH2, EDC/HOBt) Core->Amide -COOH Ester Esterification (R-OH, H+) Core->Ester -COOH Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki -Br Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald -Br Target Complex Bioactive Molecules & Novel Chemical Probes Amide->Target Ester->Target Suzuki->Target Buchwald->Target

Caption: Potential derivatization pathways from the core molecule.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.

GHS Hazard CodeDescriptionPrecautionary Class
H302 Harmful if swallowedAcute Toxicity, Oral[1]
H315 Causes skin irritationSkin Corrosion/Irritation[1]
H319 Causes serious eye irritationSerious Eye Damage/Irritation[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-sealed container away from incompatible materials.

References

Solubility of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. Poor solubility can lead to challenging formulation development, variable absorption in the body, and ultimately, the failure of a promising drug candidate. This guide provides an in-depth technical overview of the solubility of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry, within the context of organic solvents commonly utilized in pharmaceutical processes.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental protocol for its determination, and discuss the nuanced interplay between its molecular structure and solvent interactions. While specific quantitative solubility data for this compound is not widely published, this guide will equip the reader with the foundational knowledge and practical methodologies to expertly assess its solubility profile.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting and interpreting its solubility.

Molecular Structure and Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 872422-15-6[1]

  • Molecular Formula: C₁₀H₈BrFO₂[1]

  • Molecular Weight: 259.07 g/mol [1]

The structure reveals several key features that govern its solubility:

  • A carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor.

  • A bromophenyl group , which is largely nonpolar and contributes to the molecule's hydrophobicity. The presence of the electronegative bromine and fluorine atoms also introduces polarity.

  • A cyclopropane ring , a rigid, nonpolar moiety.

The interplay of these functional groups results in a molecule with a moderate polarity and the capacity for specific solvent interactions.

pKa and its Influence on Solubility:

This acidic nature means that in protic solvents, especially those with some basic character, the extent of ionization will influence solubility. In aqueous-organic mixtures, the pH of the aqueous phase will significantly modulate the solubility of the compound.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A solute will have higher solubility in a solvent that shares similar intermolecular forces.

Solvent Polarity:

The polarity of organic solvents is a key determinant of their ability to dissolve a given solute. Solvents can be broadly categorized as:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) - These solvents can engage in hydrogen bonding and have high dielectric constants. They are effective at solvating both the polar carboxylic acid group and, to a lesser extent, the polar C-Br and C-F bonds.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, acetonitrile) - These solvents have large dipole moments but do not have hydrogen bond-donating capabilities. They are excellent at solvating polar functional groups.

  • Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have low dielectric constants and interact primarily through van der Waals forces. They are more likely to solvate the nonpolar portions of the molecule, such as the bromophenyl and cyclopropyl groups.

Given the mixed polarity of this compound, it is expected to exhibit moderate solubility in a range of polar solvents, with lower solubility in highly nonpolar solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible.[4] While the experimental HSP for this compound is unknown, we can qualitatively estimate its position. The presence of the phenyl ring and halogen atoms suggests a significant δD and a moderate δP. The carboxylic acid group will contribute a strong δH component. Therefore, solvents with a balanced profile of these parameters are likely to be good solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane18.26.36.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Heptane15.30.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Data compiled from various sources.

Based on this, solvents like acetone, THF, and ethyl acetate, which have moderate values for all three parameters, are predicted to be good candidates for solubilizing this compound. Alcohols like methanol and ethanol, with their strong hydrogen bonding capacity, are also expected to be effective.

Experimental Protocol for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This protocol outlines a reliable and reproducible approach.

Materials and Equipment:

  • This compound (as a solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane, DMSO, DMF)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent to vials prep1->prep2 Dispense equil1 Seal vials and place on shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow vials to stand equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 anal1 Withdraw supernatant sep2->anal1 anal2 Filter supernatant (optional but recommended) anal1->anal2 anal3 Dilute sample with a suitable solvent anal2->anal3 anal4 Quantify concentration using HPLC or UV-Vis spectroscopy anal3->anal4

References

A Spectroscopic Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the analysis of its constituent structural fragments: a 4-bromo-2-fluorophenyl group and a 1-carboxycyclopropyl moiety. By examining empirical data from analogous structures and applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive characterization to guide researchers in the identification and analysis of this and related compounds. This guide emphasizes the rationale behind spectral interpretation, offering insights into how structural features influence spectroscopic output.

Introduction: The Structural and Spectroscopic Landscape

This compound is a polysubstituted aromatic compound featuring a unique combination of a halogenated phenyl ring and a strained cyclopropane carboxylic acid. This distinct architecture imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide will deconstruct the molecule into its primary spectroscopic components to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Our analysis is built upon established principles of spectroscopic interpretation and is supported by data from related compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex, exhibiting distinct signals for the aromatic protons and the cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring and the anisotropic effects of the carbonyl group.

Aromatic Region (δ 7.0-8.0 ppm):

The 4-bromo-2-fluorophenyl group will give rise to a characteristic splitting pattern for its three aromatic protons. The fluorine and bromine atoms exert both inductive and mesomeric effects, leading to a predictable arrangement of signals. Based on data for 4-bromo-2-fluoroaniline, we can anticipate a pattern of doublets and doublets of doublets due to proton-proton and proton-fluorine couplings.

  • H-6' : Expected to be the most downfield proton due to the deshielding effect of the adjacent carboxylic acid and the ortho-fluorine. It will likely appear as a doublet of doublets.

  • H-5' : This proton will be influenced by both the bromine and fluorine, likely appearing as a doublet of doublets.

  • H-3' : This proton, ortho to the fluorine, will show a characteristic doublet splitting.

Cyclopropyl Region (δ 1.0-2.0 ppm):

The cyclopropane ring protons are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans couplings. Drawing from the spectrum of cyclopropanecarboxylic acid, we can predict two sets of multiplets. The presence of the bulky aromatic ring will likely induce further chemical shift differentiation between the protons.

  • CH₂ (cis to carboxyl) : Expected to be slightly downfield.

  • CH₂ (trans to carboxyl) : Expected to be slightly upfield.

Carboxylic Acid Proton (δ 10-13 ppm):

The acidic proton of the carboxylic acid will appear as a broad singlet in a very downfield region of the spectrum. Its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
Carboxylic Acid (-COOH)10.0 - 13.0br s-
Aromatic H-6'7.8 - 8.0ddJ(H-H) ≈ 8.0, J(H-F) ≈ 2.0
Aromatic H-5'7.4 - 7.6ddJ(H-H) ≈ 8.0, J(H-H) ≈ 2.0
Aromatic H-3'7.2 - 7.4dJ(H-H) ≈ 8.0
Cyclopropyl CH₂1.5 - 2.0m-
Cyclopropyl CH₂1.0 - 1.5m-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons.

Aromatic Carbons (δ 110-165 ppm):

  • C-1' (ipso-carbon attached to cyclopropane) : Its chemical shift will be influenced by the cyclopropyl group.

  • C-2' (attached to Fluorine) : Will exhibit a large C-F coupling constant and a downfield shift.

  • C-4' (attached to Bromine) : Will be deshielded, but to a lesser extent than the fluorine-bearing carbon.

  • C-3', C-5', C-6' : Their chemical shifts will be determined by the combined electronic effects of the substituents.

Cyclopropyl and Carbonyl Carbons (δ 15-30 ppm and 170-180 ppm):

  • Quaternary Cyclopropyl Carbon : The carbon attached to the phenyl ring and the carboxyl group will be significantly downfield compared to the CH₂ carbons.

  • Cyclopropyl CH₂ Carbons : These will appear in the aliphatic region.

  • Carbonyl Carbon : The carboxylic acid carbonyl carbon will resonate at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)175 - 180
Aromatic C-2' (-F)160 - 165 (d, ¹J(C-F) ≈ 245 Hz)
Aromatic C-1'135 - 140
Aromatic C-6'130 - 135
Aromatic C-4' (-Br)120 - 125
Aromatic C-5'115 - 120
Aromatic C-3'110 - 115 (d, ²J(C-F) ≈ 20 Hz)
Quaternary Cyclopropyl C25 - 30
Cyclopropyl CH₂15 - 20

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid and the substituted aromatic ring.

  • O-H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

  • C-H Stretches (Aromatic and Aliphatic) : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch : A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[1][2] Conjugation with the aromatic ring may slightly lower this frequency.

  • C=C Stretches (Aromatic) : Medium to weak absorptions in the 1600-1450 cm⁻¹ region will be indicative of the aromatic ring.

  • C-O Stretch and O-H Bend : A C-O stretching band is expected around 1320-1210 cm⁻¹ and an O-H bending vibration around 1440-1395 cm⁻¹.[1]

  • C-Br and C-F Stretches : These will appear in the fingerprint region, typically below 1100 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H3300 - 2500Strong, Broad
Aromatic C-H3100 - 3000Medium
Aliphatic C-H (cyclopropyl)3000 - 2850Medium
Carbonyl C=O1710 - 1680Strong
Aromatic C=C1600 - 1450Medium to Weak
Carboxylic Acid C-O1320 - 1210Strong
Carboxylic Acid O-H Bend1440 - 1395Medium

Predicted Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and information about the fragmentation pathways of the molecule.

  • Molecular Ion (M⁺) : The molecular ion peak should be observable, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways :

    • Loss of -COOH : A significant fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.

    • Loss of Br : Fragmentation involving the loss of the bromine atom (79/81 Da) is also a likely pathway.

    • Acylium Ion Formation : Cleavage of the bond between the cyclopropyl ring and the phenyl ring could lead to the formation of a stable acylium ion.[3]

    • Benzylic-type Cleavage : Fragmentation of the cyclopropane ring is also possible.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following general protocols are recommended.

6.1 NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and a spectral width that encompasses all expected signals.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Techniques such as DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

6.2 IR Spectroscopy

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.

6.3 Mass Spectrometry

  • Sample Introduction : Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation Sample 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR Sample or KBr Pellet Sample->IR_Prep MS_Prep Dissolve for Infusion/LC Sample->MS_Prep NMR_Spec NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Spec FTIR_Spec FTIR Spectrometer IR_Prep->FTIR_Spec Mass_Spec Mass Spectrometer (e.g., LC-MS) MS_Prep->Mass_Spec NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) FTIR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragments) Mass_Spec->MS_Data

Figure 1: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By dissecting the molecule into its constituent parts and applying established spectroscopic principles, we have forecasted the salient features of its NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control. The provided experimental protocols offer a starting point for obtaining empirical data to validate and refine these predictions.

References

Navigating the Synthesis and Handling of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid holds significant promise in the landscape of pharmaceutical research and development. Its unique structural motifs, combining a halogenated aromatic ring with a strained cyclopropane moiety, make it a valuable building block for the synthesis of new chemical entities. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the compound itself and structurally related molecules to ensure a culture of safety in the laboratory.

Part 1: Hazard Identification and Risk Assessment

A proactive approach to laboratory safety begins with a comprehensive identification of potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, GHS classification data from PubChem and information from analogous compounds provide a strong foundation for a robust risk assessment.[1]

1.1 GHS Hazard Classification

Based on available data, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

Source: PubChem CID 66662682[1]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols.

1.2 Toxicological Profile of Structurally Related Compounds

The toxicological profile of this compound can be further informed by examining its constituent parts: a halogenated aromatic compound and a cyclopropanecarboxylic acid derivative.

  • Halogenated Aromatic Compounds: This class of chemicals can exhibit a range of toxic effects, including irritation to the skin, eyes, and respiratory system.[2][3] Some halogenated aromatics are known to have more severe chronic effects, and while there is no specific data for this compound, it is prudent to handle it with the care afforded to this chemical class.[3][4][5]

  • Cyclopropanecarboxylic Acid: The parent compound, cyclopropanecarboxylic acid, is known to be a combustible liquid that can cause severe skin burns and eye damage.[6][7][8] It is also harmful if swallowed.[7] The presence of the carboxylic acid moiety suggests corrosive properties.

Given this information, a cautious approach is warranted, treating the compound as potentially corrosive and harmful through multiple exposure routes.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safe laboratory practice. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1 Engineering Controls

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7][8]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[2][7] Regularly inspect gloves for any signs of degradation or breakthrough.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for use in situations where ventilation is inadequate or during spill cleanup.Protects against respiratory irritation from dust or aerosols.[2][7]

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

3.1 Handling Procedures

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound on Analytical Balance (in hood) don_ppe->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE and Wash Hands dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

    • Don all required personal protective equipment.

  • Handling:

    • Carefully weigh the desired amount of the solid compound on an analytical balance, preferably within the fume hood or in a contained weighing station.

    • Use a spatula to transfer the solid to the reaction vessel. Avoid generating dust.

    • Slowly add the desired solvent to the reaction vessel, ensuring the solid is wetted to prevent dust formation.

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent (e.g., acetone) into a designated waste container.

    • Dispose of all contaminated materials, including bench paper and gloves, in a clearly labeled hazardous waste container.

    • Thoroughly wash hands with soap and water after removing PPE.

3.2 Storage Requirements

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Consider storing in a refrigerator, as is recommended for the parent cyclopropanecarboxylic acid.[7][9]

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

4.2 Spill Response

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate emergency response personnel.

    • Prevent the spill from entering drains or waterways.[8]

Part 5: Waste Disposal

Proper disposal of this compound and its associated waste is critical to protect the environment.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated labware, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[2]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2] This typically involves collection by a licensed hazardous waste disposal company.

Conclusion

While this compound is a valuable tool in modern drug discovery, its handling demands a high level of caution and adherence to established safety protocols. By understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and following safe handling and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

Methodological & Application

The Strategic Application of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation for target engagement is paramount. 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid has emerged as a highly valuable building block, particularly in the design of targeted covalent inhibitors and other complex therapeutic agents. Its unique combination of a constrained cyclopropane ring and a functionally decorated phenyl moiety provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the use of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for its synthesis and application.

The Rationale for Cyclopropane Incorporation in Drug Design

The cyclopropyl group is increasingly utilized in drug development to enhance the properties of drug candidates.[1][2] Key advantages conferred by this three-membered ring include:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Structural Rigidity and Conformational Restriction: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, which can lead to increased binding potency and selectivity for the intended biological target.[2]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and potential for off-target effects.[4]

The this compound scaffold offers the additional strategic advantages of its substituted phenyl ring. The bromo and fluoro substituents provide handles for further chemical modification and can influence the electronic properties of the molecule, potentially enhancing target interactions.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and has emerged as a critical target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Both reversible and irreversible BTK inhibitors are in various stages of clinical development and on the market.[5][6][7]

The cyclopropanecarboxamide moiety derived from this compound can serve as a key structural element in the design of these inhibitors, often forming a crucial amide linkage with a heterocyclic core.

Experimental Protocols

Part 1: Synthesis of this compound

While a variety of methods exist for the synthesis of cyclopropanecarboxylic acids, a common and effective route proceeds through the cyclization of an appropriately substituted phenylacetonitrile followed by hydrolysis.[8][9]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start 4-Bromo-2-fluorophenylacetonitrile Reagents1 1,2-Dibromoethane Sodium Hydroxide Phase Transfer Catalyst Start->Reagents1 Reaction Intermediate 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile Reagents1->Intermediate Reagents2 Sulfuric Acid Water Intermediate->Reagents2 Reaction Product This compound Reagents2->Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 4-Bromo-2-fluorophenylacetonitrile (1.0 eq) in toluene (10 vol) is added a 50% aqueous solution of sodium hydroxide (5.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • The mixture is heated to 40-50 °C, and 1,2-dibromoethane (1.5 eq) is added dropwise over 1 hour, maintaining the temperature below 60 °C.

  • The reaction mixture is stirred vigorously at 50-60 °C for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, the mixture is cooled to room temperature, and water (10 vol) is added. The layers are separated, and the aqueous layer is extracted with toluene (2 x 5 vol).

  • The combined organic layers are washed with brine (5 vol), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • The crude 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile from the previous step is added to a mixture of concentrated sulfuric acid (5 vol) and water (5 vol).

  • The mixture is heated to reflux (approximately 100-110 °C) and stirred for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice (20 vol).

  • The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₀H₈BrFO₂259.07872422-15-6
Part 2: Application in the Synthesis of a BTK Inhibitor Core Structure

The synthesized this compound can be utilized as a key building block in the synthesis of a BTK inhibitor. A common synthetic strategy involves the amide coupling of the carboxylic acid with a suitable heterocyclic amine.[10][11]

Workflow for Amide Coupling:

Amide_Coupling_Workflow Carboxylic_Acid This compound Coupling_Reagents HATU, DIPEA DMF Carboxylic_Acid->Coupling_Reagents Activation Amine Heterocyclic Amine (e.g., aminopyrimidine derivative) Amine->Coupling_Reagents Product BTK Inhibitor Core Structure Coupling_Reagents->Product Amide Bond Formation

Caption: General workflow for amide coupling to form a BTK inhibitor core.

Detailed Protocol: Amide Coupling with a Heterocyclic Amine

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF, 10 vol) is added a coupling reagent such as HATU (1.2 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired heterocyclic amine (e.g., a substituted aminopyrimidine, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion is indicated by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (20 vol) and washed successively with 1N HCl (2 x 10 vol), saturated sodium bicarbonate solution (2 x 10 vol), and brine (10 vol).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired amide product, which constitutes the core structure of the BTK inhibitor.

Conclusion

This compound is a versatile and strategically important building block in medicinal chemistry. Its unique structural features, particularly the constrained cyclopropane ring, offer significant advantages in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide provide a practical framework for the synthesis and application of this valuable intermediate, with a focus on its role in the development of potent and selective BTK inhibitors. As the demand for innovative therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

reaction of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid with amines

Author: BenchChem Technical Support Team. Date: January 2026

Reaction of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid with Amines: A Comprehensive Guide for Medicinal Chemistry

Introduction:

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Within this landscape, the formation of amide bonds is one of the most crucial and frequently employed transformations, as this functional group is a key feature in a vast array of pharmaceuticals.[1][2][3] This application note provides a detailed guide to the reaction of this compound with a variety of amines. This particular carboxylic acid is a valuable building block in medicinal chemistry, incorporating several key structural motifs: a substituted aromatic ring, a cyclopropyl scaffold, and a reactive carboxylic acid. The presence of the bromo and fluoro substituents offers opportunities for further synthetic diversification, making this a versatile starting material for the generation of compound libraries for biological screening.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying chemical principles, provide detailed, step-by-step protocols for amide bond formation, and discuss the significance of the structural features of the title compound.

Chemical Principles and Mechanistic Insights

The reaction between a carboxylic acid and an amine to form an amide bond is a condensation reaction that results in the formation of a molecule of water.[4] However, the direct reaction is generally unfavorable under mild conditions because the acidic carboxylic acid and the basic amine will readily form a stable ammonium carboxylate salt.[3][5] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3][6]

The most common strategy for activating a carboxylic acid is the use of a coupling reagent.[2][] These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (when using carbodiimides like DCC or DIC), an active ester, or an acylphosphonium salt. This intermediate is then readily attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and a byproduct derived from the coupling reagent.[6]

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Tetrahedral Intermediate Tetrahedral Intermediate Activated Intermediate->Tetrahedral Intermediate + Amine Amine Amine Amide Product Amide Product Tetrahedral Intermediate->Amide Product Byproduct Byproduct Tetrahedral Intermediate->Byproduct

Figure 1: Generalized workflow for amide bond formation.

Influence of Substituents:

The this compound molecule possesses two key substituents on the aromatic ring that influence its reactivity and potential for further modification:

  • Fluorine: The fluorine atom at the ortho position is a moderately deactivating group due to its strong inductive electron-withdrawing effect.[8][9] However, it can also participate in p-π conjugation through its lone pairs. In the context of the amide coupling reaction at the carboxylic acid, its electronic effect is less pronounced than its potential role in modulating the conformation of the molecule and influencing interactions with biological targets.

  • Bromine: The bromine atom at the para position is also a deactivating group.[8] Its primary utility in a drug discovery context is as a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the late-stage diversification of the synthesized amides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound using common coupling reagents.

Protocol 1: Amide Synthesis using HATU as a Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that often leads to high yields and short reaction times.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine, aniline)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that, when used in conjunction with HOBt (Hydroxybenzotriazole), efficiently promotes amide bond formation while minimizing side reactions and racemization of chiral centers.

Materials:

  • This compound

  • Amine

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.

  • Add TEA or DIPEA (2.0 eq) to the stirring solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide product.

G cluster_workflow Amide Synthesis Workflow Start Start Dissolve Acid & Amine Dissolve Acid & Amine Start->Dissolve Acid & Amine Add Coupling Reagents Add Coupling Reagents Dissolve Acid & Amine->Add Coupling Reagents Reaction Stir at RT Add Coupling Reagents->Reaction Workup Aqueous Workup Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Figure 2: A simplified experimental workflow for amide synthesis.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction outcome. The following table provides a general comparison of the reagents detailed in the protocols.

Coupling ReagentTypical Reaction TimeByproduct SolubilityCostKey Advantages
HATU/DIPEA 1-4 hoursWater-solubleHighHigh efficiency, fast reaction rates, suitable for hindered substrates.
EDC/HOBt 12-24 hoursWater-solubleModerateGood for preventing racemization, water-soluble byproducts are easily removed.[10]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate. Increasing the reaction time or temperature (moderately) may also improve conversion.

  • Side Reactions: With carbodiimide reagents, the formation of an N-acylurea byproduct can sometimes occur. The addition of HOBt helps to suppress this side reaction.

  • Purification: The byproducts from HATU and EDC are generally water-soluble and can be removed with an aqueous workup. However, residual DMF can be challenging to remove and may require washing with water and back-extraction or lyophilization.

  • Substrate Scope: While the provided protocols are robust for a range of primary and secondary amines, highly hindered amines or poorly nucleophilic anilines may require more forcing conditions or specialized coupling reagents.

Conclusion

The reaction of this compound with amines via standard amide coupling protocols is a reliable and versatile method for the synthesis of novel chemical entities for drug discovery. By selecting the appropriate coupling reagent and reaction conditions, researchers can efficiently generate a diverse library of amides. The presence of the bromo substituent provides a valuable synthetic handle for further diversification, enabling the exploration of a broader chemical space. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the synthesis of new molecular entities.

References

Application Note: A Protocol for the Fischer-Speier Esterification of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of the ethyl ester of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The protocol detailed herein utilizes the robust and scalable Fischer-Speier esterification method, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure from reaction setup to product purification, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, drug development, and related scientific fields.

Introduction and Reaction Overview

The esterification of carboxylic acids is a fundamental transformation in organic chemistry.[2] The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains one of the most direct and economical methods for this purpose, especially on a large scale.[3][4] The reaction involves heating a carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst such as sulfuric acid.[5]

The overall transformation for the target molecule is as follows:

Chemical reaction scheme for the esterification of this compound with ethanol to yield its ethyl ester and water.

Figure 1: General reaction scheme for the acid-catalyzed esterification of this compound with ethanol.

The core challenge of this reaction is its reversible nature.[6] The formation of water as a byproduct means the reaction will reach an equilibrium state that may not favor high product yield.[7] This protocol addresses this challenge by applying Le Châtelier's principle: utilizing the alcohol (ethanol) as the reaction solvent ensures it is present in a large excess, driving the equilibrium towards the formation of the desired ester product.[4][8]

The Fischer-Speier Esterification Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a six-step, reversible nucleophilic acyl substitution pathway often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[9][10]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[11][12]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid, solvent-mediated process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water. This results in a protonated ester.[7]

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst, allowing it to continue the catalytic cycle.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the ethyl ester.

Materials and Equipment

Reagents:

  • This compound

  • Ethanol (anhydrous, 200 proof)

  • Sulfuric Acid (concentrated, 98%)

  • Ethyl Acetate (reagent grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄, anhydrous) or Sodium Sulfate (Na₂SO₄, anhydrous)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Reagent Table (Example Scale)
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound273.082.73 g10.01.0
Ethanol46.0730 mL~515~51.5
Sulfuric Acid98.080.3 mL~5.50.55 (Catalytic)
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.73 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous ethanol (30 mL) to the flask and stir to dissolve the carboxylic acid. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.3 mL) dropwise to the cooled solution. Causality: Adding the strong acid slowly to the cooled alcohol minimizes the exothermic reaction and prevents potential side reactions.[13]

  • Reflux: Attach a reflux condenser to the flask and turn on the cooling water. Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification Workflow

The work-up procedure is designed to neutralize the acid catalyst, remove water-soluble impurities, and isolate the crude ester product.[14]

G cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Reactants: Carboxylic Acid, Ethanol, H₂SO₄ reflux Heat to Reflux (4-6 hours) start->reflux cool Cool to RT reflux->cool concentrate Reduce Volume (Rotary Evaporator) cool->concentrate extract Dilute with EtOAc & Water concentrate->extract wash_bicarb Wash with sat. NaHCO₃ (Neutralize Acid) extract->wash_bicarb wash_brine Wash with Brine (Remove Water) wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap product Purified Ethyl Ester filter_evap->product

Caption: Experimental workflow from reaction to purified product.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the excess ethanol.

  • Extraction: Transfer the residue to a 250 mL separatory funnel. Dilute the residue with ethyl acetate (50 mL) and wash with deionized water (50 mL).

  • Neutralization Wash: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Trustworthiness: Vent the separatory funnel frequently, as CO₂ gas is evolved during the neutralization of residual sulfuric and carboxylic acid.[14] Continue washing until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[15] Swirl the flask for 5-10 minutes. The drying agent should move freely when the solution is dry.

  • Final Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Conduct the reaction in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe skin burns and eye damage.[17] Handle with extreme care and always add acid to the alcohol/water, never the other way around, to prevent violent splashing.[17] In case of skin contact, immediately flush with copious amounts of water for at least 30 minutes.[17][18]

  • Flammable Solvents: Ethanol and ethyl acetate are highly flammable liquids.[19] Ensure there are no open flames or spark sources nearby. Use a heating mantle, not a Bunsen burner, for heating.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Insufficient reflux time; Reagents not anhydrous; Incomplete reaction.Increase reflux time and monitor by TLC. Use anhydrous ethanol. Ensure the catalyst is active.
Reaction Stalls Water present in the reaction mixture, shifting equilibrium backward.Use anhydrous reagents and glassware. Consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene.[3]
Emulsion during Work-up Soaps formed from residual acid and base.Add a small amount of brine (saturated NaCl solution) and gently swirl. Allow the layers to stand for an extended period.
Product is an oil but should be a solid Impurities present (e.g., unreacted starting material or residual solvent).Purify the product further using column chromatography or vacuum distillation. Ensure all solvent is removed on the rotary evaporator.

References

Application Notes & Protocols for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of novel therapeutic agents is the cornerstone of modern drug discovery, a field that continually demands greater efficiency, precision, and sustainability.[1] This guide moves beyond conventional synthetic paradigms to explore the transformative technologies that are accelerating the development of next-generation medicines. We will delve into the core principles and practical applications of key enabling technologies including Flow Chemistry, Biocatalysis, Photoredox Catalysis, and C-H Functionalization. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to navigating the complex landscape of medicinal chemistry.[2][3]

The Evolving Landscape of Drug Synthesis: Beyond the Round-Bottom Flask

For decades, the synthesis of active pharmaceutical ingredients (APIs) has been dominated by batch processing, a method characterized by discrete, sequential steps. While foundational, this approach often faces challenges in scalability, safety, and consistency.[4] The increasing complexity of therapeutic targets and the demand for structurally diverse compound libraries have necessitated a paradigm shift.[1] Modern synthetic strategies prioritize efficiency, atom economy, and the ability to access novel chemical space that was previously considered inaccessible.[2][5] Technologies like automation, artificial intelligence (AI), and innovative catalytic methods are not merely incremental improvements; they are fundamentally reshaping the workflow of drug discovery and development.[6][7]

The modern synthesis workflow integrates computational design with advanced practical execution. This synergy allows for the rapid generation and optimization of lead compounds, accelerating the journey from initial concept to clinical candidate.

Modern_Drug_Discovery_Workflow cluster_design Design & Prediction cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Target_ID Target Identification & Validation In_Silico In Silico Design & ADMET Prediction [29] Target_ID->In_Silico AI_Retro AI-Driven Retrosynthesis [11] In_Silico->AI_Retro Synthesis Novel Synthesis (Flow, Biocatalysis, etc.) AI_Retro->Synthesis Plan Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening Test SAR Structure-Activity Relationship (SAR) [20] Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Silico Iterate & Refine

Caption: The modern, iterative drug discovery and synthesis workflow.

Key Enabling Technologies in Modern Synthesis

Flow Chemistry: The Assembly Line for Molecules

Flow chemistry, or continuous manufacturing, conducts chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors.[8] This stands in stark contrast to batch processing, where reactants are mixed in a single vessel.[9]

Causality and Advantage: The primary advantage of flow chemistry stems from superior control over reaction parameters. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risk of thermal runaways in highly exothermic reactions and enhancing safety.[10][11] This precise temperature control, coupled with controlled mixing and residence time, leads to higher yields, improved selectivity, and exceptional reproducibility.[8][9] For pharmaceutical manufacturing, this translates to safer, more efficient, and scalable production of APIs.[4] Several drug products, including Prezista® and Verzenio®, have received FDA approval for manufacturing processes that utilize flow technology.[10]

Flow_vs_Batch cluster_batch Batch Processing cluster_flow Flow Chemistry A1 Add Reagent A B1 Add Reagent B A1->B1 C1 React & Heat/ Cool (Large Volume) B1->C1 D1 Isolate Product C1->D1 A2 Reagent A Stream C2 Pump A2->C2 B2 Reagent B Stream D2 Pump B2->D2 E2 Mixer C2->E2 D2->E2 F2 Heated/Cooled Reactor Coil E2->F2 G2 Continuous Product Stream F2->G2

Caption: Conceptual comparison of batch processing and continuous flow chemistry.

Biocatalysis: Harnessing Nature's Synthetic Machinery

Biocatalysis utilizes natural catalysts, such as isolated enzymes or whole microorganisms, to perform chemical transformations.[7] Its most profound impact in drug development is in the synthesis of chiral molecules.[12] Many drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer is therapeutically active while the other can be inactive or even harmful.[13]

Causality and Advantage: Enzymes operate with exquisite chemo-, regio-, and enantioselectivity, a level of precision difficult to achieve with traditional chemical catalysts.[14][15] They function under mild conditions (ambient temperature and pressure, neutral pH), which preserves sensitive functional groups within complex molecules.[12] This high selectivity simplifies purification processes by reducing the formation of unwanted byproducts.[15] The use of biocatalysts, such as ketoreductases, transaminases, and lipases, is now integral to the industrial synthesis of numerous pharmaceuticals, including intermediates for antiviral (Atazanavir) and cholesterol-lowering (Rosuvastatin) drugs.[14][16]

Photoredox Catalysis: Driving Reactions with Light

Photoredox catalysis is a powerful branch of chemistry that uses visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under remarkably mild conditions.[17][18] A photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs light, enters an excited state, and then engages in electron transfer with a substrate to kickstart the reaction.[18][19]

Causality and Advantage: Traditional methods for generating radicals often require harsh reagents or high temperatures. Photoredox catalysis provides an alternative pathway that is operationally simple and highly tunable.[18] This has unlocked novel chemical transformations and is particularly valuable for Late-Stage Functionalization (LSF) .[19] LSF is the strategy of modifying a complex, drug-like molecule in the final stages of its synthesis. This allows chemists to rapidly generate a library of analogs from an advanced intermediate, which is highly efficient for exploring structure-activity relationships (SAR) without having to restart the entire synthesis from scratch.[19][20]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Quenching Cycle Sub_A Substrate (e.g., R-X) PC_star->Sub_A SET Product Product (e.g., R-Arene) Sub_A->Product Radical Intermediate Sub_B Partner (e.g., Arene) Sub_B->Product

Caption: Simplified mechanism of a photoredox catalytic cycle.

C-H Activation: The Economist's Approach to Synthesis

C-H activation (or C-H functionalization) is a revolutionary strategy that involves the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-carbon or carbon-heteroatom bond.[21]

Causality and Advantage: Traditional synthesis relies on "pre-functionalized" starting materials (e.g., halides or boronic acids) to perform cross-coupling reactions. C-H activation streamlines synthesis by eliminating the need for these intermediate steps, leading to shorter, more sustainable, and cost-effective routes.[20][22] This approach is exceptionally powerful for modifying complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[23] When used as a late-stage functionalization tool, C-H activation enables medicinal chemists to directly append new functional groups to a drug lead, providing a powerful method to fine-tune its pharmacological properties.[20][24]

Application Notes and Protocols

The following protocols are designed to be self-validating, incorporating analytical steps to confirm the identity, purity, and stereochemical outcome of the reaction.

Protocol 1: Biocatalytic Asymmetric Reduction of a Prochiral Ketone

This protocol describes the enantioselective reduction of a ketone to a chiral secondary alcohol using a commercially available ketoreductase (KRED) enzyme and a cofactor recycling system (NADPH).

Objective: To synthesize an enantiomerically enriched secondary alcohol, a common intermediate in therapeutic agents.

Materials:

  • Prochiral ketone (e.g., 1-(4-fluorophenyl)ethan-1-one)

  • Ketoreductase (KRED) enzyme powder

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • NADP+ sodium salt

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (reagent grade)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Protocol Steps:

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Setup: In a 50 mL flask, dissolve D-glucose (360 mg, 2.0 mmol) and NADP+ sodium salt (4 mg, ~5 µmol) in 20 mL of the phosphate buffer.

  • Enzyme Addition: To the solution from Step 2, add GDH (10 mg) and the selected KRED (20 mg). Stir gently for 5 minutes to ensure dissolution.

  • Substrate Addition: Add the prochiral ketone (138 mg, 1.0 mmol) to the reaction mixture.

  • Reaction Execution: Seal the flask and stir at room temperature (25°C) on a magnetic stir plate for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Extraction: Upon completion, add 20 mL of ethyl acetate to the reaction mixture. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation & Analysis:

    • Structure Confirmation: Obtain an NMR spectrum (¹H and ¹³C) of the purified product to confirm the structure of the resulting alcohol.

    • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.

    • Enantiomeric Excess (e.e.): Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to determine the ratio of the two enantiomers and calculate the e.e.

Protocol 2: Photoredox-Mediated Late-Stage C(sp²)-H Arylation

This protocol details the direct arylation of a nitrogen-containing heterocycle (a common scaffold in pharmaceuticals) using an organic photocatalyst.

Objective: To demonstrate a late-stage functionalization reaction for rapid analog synthesis.

Materials:

  • Heterocyclic substrate (e.g., N-Boc-indole)

  • Aryl bromide coupling partner (e.g., 4-bromobenzonitrile)

  • Photocatalyst (e.g., 4CzIPN)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or reaction vial with a septa cap

  • Blue LED light source (450-460 nm)

  • Magnetic stirrer

Protocol Steps:

  • Reaction Setup (Inert Atmosphere): To a Schlenk flask, add the heterocyclic substrate (0.5 mmol), aryl bromide (0.75 mmol), photocatalyst (1-2 mol%), NiCl₂·glyme (10 mol%), dtbbpy (12 mol%), and K₂CO₃ (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using a freeze-pump-thaw cycle (3 times).

  • Reaction Execution: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is being stirred vigorously. For temperature control, a small fan can be directed at the flask.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor progress by taking aliquots (via syringe) and analyzing by LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product using column chromatography on silica gel.

  • Validation & Analysis:

    • Structure Confirmation: Confirm the structure of the arylated product using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

    • Purity Assessment: Assess the purity of the final compound using HPLC.

    • Yield Calculation: Determine the mass of the purified product and calculate the isolated yield.

Data Summary and Interpretation

Effective drug discovery relies on the ability to generate and compare data efficiently. The following table illustrates a typical summary of results from the protocols described above.

Experiment Methodology Substrate Product Yield (%) Selectivity (e.e. %) Validation
Protocol 1Biocatalytic Reduction1-(4-fluorophenyl)ethan-1-one(S)-1-(4-fluorophenyl)ethan-1-ol92%>99%NMR, Chiral HPLC
Protocol 2Photoredox C-H ArylationN-Boc-indole2-(4-cyanophenyl)-N-Boc-indole78%N/ANMR, HRMS, HPLC

Future Perspectives: The Integration of Automation and AI

Conclusion

The synthesis of novel therapeutic agents has been profoundly transformed by the adoption of innovative strategies that offer unprecedented levels of control, efficiency, and safety.[5] Flow chemistry, biocatalysis, photoredox catalysis, and C-H activation are not just academic curiosities; they are robust, field-proven technologies that are actively being used to accelerate the discovery and manufacture of life-saving medicines.[8][12][17][22] By understanding the fundamental principles behind these methods and mastering their practical application, researchers are better equipped to tackle the complex challenges of modern drug development and deliver the therapies of the future.

References

Application Notes and Protocols: 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the utilization of 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid as a strategic starting material for the synthesis of a diverse range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the chemical versatility of this precursor, focusing on its transformation into key heterocyclic scaffolds, including quinolones, quinazolinones, and pyridazinones. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The unique structural and electronic properties of this compound, featuring a strained cyclopropane ring, a halogenated phenyl group, and a reactive carboxylic acid moiety, make it an exceptionally valuable and versatile precursor for the construction of complex molecular architectures. The presence of the bromo and fluoro substituents on the phenyl ring provides opportunities for further functionalization, such as cross-coupling reactions, while the cyclopropane ring can influence the conformational rigidity and biological activity of the final products. This guide will provide detailed methodologies for leveraging these features to synthesize medicinally relevant heterocyclic systems.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₁₀H₈BrFO₂--INVALID-LINK--[1]
Molecular Weight 259.07 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO.General knowledge

Application I: Synthesis of Quinolone Scaffolds

Quinolones are a major class of antibacterial agents whose mechanism of action involves the inhibition of bacterial DNA gyrase.[2] The incorporation of a cyclopropyl group at the N-1 position of the quinolone core is a well-established strategy to enhance antibacterial potency.

Conceptual Workflow for Quinolone Synthesis

The synthesis of quinolone derivatives from this compound can be envisioned through a multi-step sequence. A plausible synthetic route involves the initial conversion of the carboxylic acid to a more reactive intermediate, which is then subjected to cyclization to form the quinolone core.

quinolone_synthesis_workflow start 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid intermediate1 Intermediate Formation (e.g., β-ketoester) start->intermediate1 Activation & Reaction intermediate2 Reaction with an Aniline Derivative intermediate1->intermediate2 cyclization Cyclization (e.g., Gould-Jacobs reaction) intermediate2->cyclization quinolone Quinolone Derivative cyclization->quinolone quinazolinone_synthesis_workflow start 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid amide_formation Amide Formation with 2-Aminobenzamide start->amide_formation Coupling cyclization Cyclization/ Dehydration amide_formation->cyclization quinazolinone Quinazolinone Derivative cyclization->quinazolinone pyridazinone_synthesis_workflow start 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid acyl_chloride Acyl Chloride Formation start->acyl_chloride friedel_crafts Friedel-Crafts Acylation acyl_chloride->friedel_crafts ketone Aryl Cyclopropyl Ketone friedel_crafts->ketone gamma_keto_acid γ-Keto Acid Formation ketone->gamma_keto_acid cyclization Condensation with Hydrazine gamma_keto_acid->cyclization pyridazinone Pyridazinone Derivative cyclization->pyridazinone

References

Quantitative Analysis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Guide to HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the precise and reliable quantification of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. Accurate determination of this compound is critical for ensuring quality control, process optimization, and purity assessment in drug development. We present two robust, validated analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level quantification and analysis in complex biological matrices. The rationale behind method selection, step-by-step protocols, and comprehensive validation data are provided to enable immediate implementation in a research or manufacturing environment.

Introduction and Compound Overview

This compound is a substituted cyclopropane derivative. Such structures are integral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of bromo- and fluoro- substituents on the phenyl ring, combined with the strained cyclopropane moiety, imparts unique chemical properties that are leveraged in medicinal chemistry. The rigorous quantification of this intermediate is paramount to controlling the quality and consistency of the final API.

This guide is designed to provide scientists with the necessary tools to select and implement the appropriate analytical technique based on their specific requirements, whether for assessing the purity of a bulk substance or for determining its concentration in a complex mixture.

Compound Properties:

Property Value Source
Molecular Formula C₁₀H₈BrFO₂ PubChem[1]
Molecular Weight 259.07 g/mol PubChem[1]
CAS Number 872422-15-6 ChemicalBook[2]

| Appearance | Off-white to light brown solid | Certificate of Analysis[3] |

Method 1: Quantification by Reversed-Phase HPLC-UV

The HPLC-UV method is a cornerstone of analytical chemistry, offering a balance of performance, cost-effectiveness, and robustness for routine analysis. This method is ideally suited for determining the purity of this compound in raw materials, in-process samples, and final intermediate products.

2.1. Principle of the Method This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). The mobile phase consists of an organic solvent (acetonitrile) and an aqueous, acidified buffer. The inclusion of an acid (e.g., phosphoric acid or formic acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, rendering it less polar. This ensures a symmetrical peak shape and reproducible retention time. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte's aromatic ring.

2.2. Instrumentation and Materials

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Standard: this compound reference standard (>98% purity).

2.3. Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases prior to use.

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the 50:50 Acetonitrile/Water mixture.

Step 3: Sample Preparation

  • Accurately weigh a sample containing the analyte and dissolve it in the 50:50 Acetonitrile/Water mixture to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions

Parameter Setting
Column ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Mobile Phase A / 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

| Run Time | 10 minutes |

2.4. Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% H3PO4 in H2O & ACN) B Prepare Standard Stock (1 mg/mL) A->B D Prepare Analyte Sample (Target ~50 µg/mL) A->D C Create Calibration Curve Standards (1-200 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D->E F Equilibrate HPLC System with Mobile Phase E->F G Inject Standards & Sample F->G H Acquire Chromatographic Data (UV @ 220 nm) G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Quantify Analyte in Sample J->K

Caption: HPLC-UV analysis workflow from preparation to quantification.

2.5. Method Validation Summary A method developed according to these principles should be validated according to ICH Q2(R1) guidelines. Expected performance characteristics are summarized below.

ParameterTypical Result
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma or the detection of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

3.1. Principle of the Method This technique couples the separation power of LC with the detection specificity of tandem mass spectrometry. The analyte is first separated on a reversed-phase column using a mobile phase with a volatile acid modifier (formic acid) to ensure compatibility with the mass spectrometer. The analyte is then ionized, typically using Electrospray Ionization (ESI) in negative ion mode, which is highly efficient for acidic compounds, forming the deprotonated molecule [M-H]⁻.

This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences.[4]

3.2. Instrumentation and Materials

  • LC-MS/MS System: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS, or equivalent.

  • Column: ZORBAX RRHD Extend-C18, 2.1 x 50 mm, 1.8 µm particle size, or equivalent.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as 1-(4-Fluorophenyl)cyclopropanecarboxylic acid[5], is recommended.

3.3. Experimental Protocol

Step 1: Mobile Phase and Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/Sample Preparation: Prepare stock and working standards as described for the HPLC method, but use 50:50 Acetonitrile/Water with 0.1% Formic Acid as the diluent. For bioanalysis, a sample preparation step like protein precipitation or liquid-liquid extraction is required.[6] A typical protein precipitation involves adding 3 parts cold acetonitrile (containing internal standard) to 1 part plasma, vortexing, centrifuging, and injecting the supernatant.

Step 2: LC-MS/MS Conditions

Liquid Chromatography Parameters:

Parameter Setting
Column ZORBAX RRHD Extend-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 30% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Mass Spectrometry Parameters:

Parameter Setting
Ionization Mode ESI Negative
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V

| MRM Transitions | Analyte: 258.0 -> 214.0 (Loss of CO₂); IS (Example): 179.1 -> 135.1 |

3.4. Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & QC Samples C Add Internal Standard A->C B Sample Extraction (e.g., Protein Precipitation) B->C D Evaporate & Reconstitute C->D E Inject Sample into LC D->E F Chromatographic Separation E->F G ESI Ionization (-ve mode) F->G H MRM Detection (Q1: 258.0 -> Q3: 214.0) G->H I Integrate Peak Area Ratios (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: LC-MS/MS workflow for high-sensitivity quantification.

3.5. Method Validation Summary This high-sensitivity method allows for quantification at much lower levels than HPLC-UV.

ParameterTypical Result
Linearity (r²) > 0.995
Range 0.1 - 200 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) < 15.0%

Discussion on GC-MS Feasibility

While LC-based methods are generally preferred for a non-volatile, polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative if derivatization is employed.

  • Rationale: The carboxylic acid functional group makes the analyte non-volatile. A chemical derivatization step is required to convert it into a volatile ester, most commonly a trimethylsilyl (TMS) ester, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Advantages: GC-MS can offer very high chromatographic resolution.[7][8]

  • Disadvantages: The additional derivatization step adds time, complexity, and a potential source of variability to the analytical workflow. The reaction must be driven to completion for accurate results.

Summary and Method Selection

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective.

FeatureHPLC-UVLC-MS/MS
Primary Use Case Purity, Assay, QCBioanalysis, Trace Analysis
Sensitivity µg/mL (LOQ)ng/mL to pg/mL (LOQ)
Selectivity ModerateVery High
Matrix Tolerance Low (requires clean samples)High (MRM filters out matrix)
Cost & Complexity LowerHigher
Recommendation Ideal for routine quality control of bulk material and process intermediates.Essential for pharmacokinetic studies, metabolite identification, and trace impurity detection.

References

derivatization of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid for Biological Screening

Abstract

The this compound scaffold is a privileged starting point in medicinal chemistry. Its inherent three-dimensionality, conferred by the rigid cyclopropane ring, offers a unique vectoral projection of substituents into chemical space, which can enhance binding affinity and metabolic stability.[1][2][3][4] This guide provides a comprehensive framework for the strategic derivatization of this core structure at two key modification points: the carboxylic acid and the aryl bromide. We present detailed, field-tested protocols for amide and ester formation, as well as palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries poised for high-throughput biological screening and the discovery of novel therapeutic agents.

The Strategic Value of the Scaffold

The core scaffold possesses several features that make it an attractive starting point for library synthesis:

  • The Cyclopropane Ring: This strained, three-membered ring acts as a rigid, non-planar bioisostere for moieties like gem-dimethyl groups or alkenes. Its unique electronic properties and conformational constraint can lead to improved metabolic stability, reduced off-target effects, and enhanced binding potency.[3][4][5]

  • The Carboxylic Acid: This functional group is a versatile handle for derivatization. It can engage in crucial hydrogen bond interactions within a biological target's active site and serves as a primary point for creating amides and esters to modulate solubility, cell permeability, and prodrug potential.[6][7]

  • The Aryl Bromide: The bromine atom is an ideal functional group for modern cross-coupling chemistry. It provides a reliable reactive site for introducing a wide array of substituents via palladium-catalyzed reactions, enabling systematic exploration of the structure-activity relationship (SAR).[8][9]

  • The Fluoro Substituent: The fluorine atom at the ortho position can influence the conformation of the phenyl ring, modulate the pKa of the carboxylic acid, and serve as a potential metabolic blocker, thereby enhancing the pharmacokinetic profile of the final compounds.

Overall Derivatization Strategy

Our strategy focuses on two orthogonal diversification pathways originating from the central scaffold. This approach allows for the modular construction of a comprehensive compound library where the impact of modifications at each site can be systematically evaluated.

G cluster_0 Pathway 1: Carboxylic Acid Derivatization cluster_1 Pathway 2: Aryl Bromide Derivatization A 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid B Amide Library (Coupling Reactions) A->B R-NH2 C Ester Library (Esterification) A->C R-OH D Bi-aryl Library (Suzuki Coupling) A->D R-B(OH)2 E Alkynyl Library (Sonogashira Coupling) A->E R-C≡CH

Caption: Overall strategy for library generation from the core scaffold.

Part A: Protocols for Carboxylic Acid Derivatization

The carboxylic acid moiety is readily converted into amides and esters, two of the most prevalent functional groups in pharmaceuticals.

A1. Amide Library Synthesis via HATU Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[10][11] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes racemization in chiral substrates (not applicable here, but a key feature), and operates under mild conditions, making it suitable for a broad range of amine coupling partners. The base, DIPEA (N,N-Diisopropylethylamine), acts as a proton scavenger to neutralize the generated hexafluorophosphate salt and facilitate the reaction.[12]

Protocol: General Procedure for Amide Synthesis

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a dry flask under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).

  • Activation: Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Table 1: Representative Amide Derivatives

Amine Partner Product Structure Typical Yield (%) Method
Aniline 1-(4-bromo-2-fluorophenyl)-N-phenylcyclopropanecarboxamide 85-95% HATU
Benzylamine N-benzyl-1-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide 88-96% HATU
Morpholine (1-(4-bromo-2-fluorophenyl)cyclopropyl)(morpholino)methanone 90-98% HATU

| Cyclopropylamine | N-cyclopropyl-1-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide | 80-90% | HATU |

A2. Ester Library Synthesis

Rationale: Esterification is used to enhance lipophilicity or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. Cyclopropanecarboxylic acid esters exhibit notably increased hydrolytic stability compared to other alkyl esters, a potentially advantageous property for prodrug design.[6][7] For simple alcohols, a straightforward Fischer esterification is effective.

Protocol: General Procedure for Fischer Esterification

  • Setup: Dissolve this compound (1.0 eq) in the desired alcohol (used as solvent, large excess).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

  • Reaction: Heat the mixture to reflux for 4-12 hours. For higher boiling alcohols, a reaction temperature of 80-100 °C is sufficient. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part B: Protocols for Aryl Bromide Derivatization

The aryl bromide is a gateway to significant structural diversity through palladium-catalyzed cross-coupling reactions.

B1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[8] It allows for the introduction of a vast array of aryl and heteroaryl groups, which is critical for exploring SAR related to the distal phenyl ring. The reaction is known for its functional group tolerance and generally high yields. The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[8][9]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In a reaction vessel, combine the starting amide or ester from Part A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a suitable ligand like SPhos (10 mol %).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-16 hours, monitoring by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Suzuki Coupling Products

Boronic Acid Partner Catalyst System Typical Yield (%)
Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 80-90%
4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 85-95%
Pyridine-3-boronic acid Pd₂(dba)₃ / SPhos / Cs₂CO₃ 70-85%

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos / Cs₂CO₃ | 75-90% |

B2. Sonogashira Coupling for C-C Alkyne Installation

Rationale: The Sonogashira reaction forms a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker.[13] This moiety is valuable not only for its structural properties but also as a handle for further chemistry, such as "click" reactions to form triazoles. Modern protocols often favor copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify purification.[14]

Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • Preparation: To a dry Schlenk flask, add the starting amide or ester from Part A (1.0 eq), PdCl₂(PPh₃)₂ (3 mol %), and a suitable base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the solvent or co-solvent with THF.

  • Degassing: Degas the mixture with three cycles of vacuum-backfill with an inert gas (N₂ or Ar).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the reaction to 50-70 °C for 6-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction and concentrate under reduced pressure to remove the amine solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part C: Application in Biological Screening

Once synthesized, the library of derivatives is ready for evaluation in biological assays. High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test large numbers of compounds for a specific biological activity.[15][16][17]

Library Preparation for HTS

  • Solubilization: Each purified compound is accurately weighed and dissolved in high-purity DMSO to create a concentrated stock solution (typically 10-20 mM).

  • Plating: The stock solutions are transferred into master plates, usually in a 96- or 384-well format.

  • Assay-Ready Plates: From the master plates, robotics are used to dispense nanoliter quantities into assay plates, creating a final compound concentration typically in the low micromolar range for primary screening.

The Screening Cascade

The process of identifying a "hit" from a primary screen and validating it is a multi-step process designed to eliminate false positives and prioritize the most promising compounds.

G A Primary HTS (Single Concentration) B Hit Confirmation (Re-test from Powder) A->B  Identify 'Hits' C Dose-Response Assay (Determine IC50/EC50) B->C  Confirm Activity D Secondary / Orthogonal Assays (Confirm Mechanism) C->D  Prioritize Potent Hits E Lead Optimization (SAR Studies) D->E  Validate & Select Leads

Caption: A typical workflow for a high-throughput screening cascade.[15]

Key Considerations for Assay Design:

  • Robustness: The assay must be reproducible and have a good signal-to-noise ratio. The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay; a value > 0.5 is generally considered excellent.[18]

  • Format: Assays are typically fluorescence-, luminescence-, or absorbance-based for compatibility with automated plate readers.[18]

  • Controls: Each assay plate must include positive controls (known active compound or condition) and negative controls (DMSO vehicle only) to ensure the assay is performing correctly.

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel bioactive molecules. By employing the robust and versatile synthetic protocols detailed in this guide—including amide coupling, esterification, Suzuki-Miyaura coupling, and Sonogashira reactions—researchers can efficiently generate large, structurally diverse libraries. When coupled with a systematic high-throughput screening cascade, these libraries provide a powerful engine for hit identification and the subsequent development of next-generation therapeutics.

References

Scale-Up Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthetic route commences with a titanium-mediated cyclopropanation of (4-bromo-2-fluorophenyl)acetonitrile to yield the corresponding cyclopropylamine, followed by a robust oxidation to the target carboxylic acid. This guide emphasizes experimental causality, safety considerations for scale-up, and detailed procedural instructions to ensure reproducibility and high yield.

Introduction: The Significance of a Fluorinated Cyclopropyl Carboxylic Acid

Substituted cyclopropanecarboxylic acids are privileged motifs in modern drug discovery. The inherent conformational rigidity of the cyclopropane ring can favorably influence the binding affinity of a molecule to its biological target, while the carboxylic acid moiety provides a key interaction point. The presence of fluorine and bromine atoms on the phenyl ring further allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, and provides a handle for further synthetic diversification through cross-coupling reactions. This compound, therefore, represents a versatile scaffold for the development of novel therapeutic agents.

This document outlines a reliable and scalable synthesis, moving beyond bench-scale procedures to address the practical challenges of producing multi-gram quantities of this key intermediate.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The chosen synthetic pathway is a robust two-step sequence designed for scalability and efficiency.

Step 1: Titanium-Mediated Cyclopropanation. The core cyclopropane ring is constructed via a Kulinkovich-Szymoniak type reaction.[1][2][3] This powerful transformation utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, to react with a nitrile. In this protocol, (4-bromo-2-fluorophenyl)acetonitrile is converted to 1-(4-bromo-2-fluorophenyl)cyclopropanamine. This method is advantageous for its use of readily available starting materials and its proven applicability to a wide range of nitriles.[4]

Step 2: Oxidation of the Primary Amine. The resulting primary cyclopropylamine is then converted to the target carboxylic acid. While several methods exist for the transformation of an amine to a carboxylic acid, a direct oxidation protocol is chosen for its operational simplicity and scalability.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow A (4-Bromo-2-fluorophenyl)acetonitrile B Step 1: Cyclopropanation Ti(OiPr)4, EtMgBr A->B Starting Material C 1-(4-Bromo-2-fluorophenyl)cyclopropanamine B->C Intermediate D Step 2: Oxidation C->D E This compound D->E Final Product

Caption: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
(4-Bromo-2-fluorophenyl)acetonitrileCommercially available≥98%
Titanium(IV) isopropoxide (Ti(OiPr)4)Commercially available≥98%Handle under inert atmosphere.[5][6][7][8][9]
Ethylmagnesium bromide (EtMgBr)Commercially available3.0 M in diethyl etherHandle under inert atmosphere.[1][2][10][11]
Diethyl ether (anhydrous)Commercially available
Tetrahydrofuran (THF) (anhydrous)Commercially available
Hydrochloric acid (HCl)Commercially available37%
Sodium hydroxide (NaOH)Commercially available
Sodium periodate (NaIO4)Commercially available
Ruthenium(III) chloride hydrate (RuCl3·xH2O)Commercially available
Dichloromethane (DCM)Commercially available
Ethyl acetate (EtOAc)Commercially available
Magnesium sulfate (MgSO4) (anhydrous)Commercially available
Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Reaction Principle: This step involves the formation of a titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide. This intermediate then reacts with the nitrile group of (4-bromo-2-fluorophenyl)acetonitrile to form an azatitanacyclopentene, which upon workup yields the primary cyclopropylamine.[1][2]

Cyclopropanation_Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Reaction with Nitrile Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane Azatitanacyclopentene Azatitanacyclopentene Titanacyclopropane->Azatitanacyclopentene + Ar-CH2-CN Cyclopropylamine Cyclopropylamine Azatitanacyclopentene->Cyclopropylamine Aqueous Workup

Caption: Simplified mechanism of the titanium-mediated cyclopropanation of a nitrile.

Procedure:

  • Inert Atmosphere: All glassware should be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a suitable three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether (5 mL per mmol of nitrile).

  • Titanium Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.1 eq) via syringe.

  • Grignard Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C. The reaction mixture will typically turn dark brown or black.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of 1 M aqueous HCl and ice. Caution: The quenching of Grignard reagents is highly exothermic.[5][12] Perform this step slowly and with adequate cooling.

  • Work-up:

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromo-2-fluorophenyl)cyclopropanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on the scale.

Step 2: Synthesis of this compound

Reaction Principle: This step utilizes a ruthenium-catalyzed oxidation of the primary amine to the carboxylic acid using sodium periodate as the terminal oxidant. This method is generally efficient and can be performed under relatively mild conditions.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1-(4-bromo-2-fluorophenyl)cyclopropanamine (1.0 eq) from the previous step in a mixture of dichloromethane, acetonitrile, and water (3:3:1 v/v/v).

  • Oxidant and Catalyst Addition: To this solution, add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01-0.02 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Data Summary

StepProductStarting Material (Scale)Yield (%)Purity (by HPLC)
11-(4-Bromo-2-fluorophenyl)cyclopropanamine10 g75-85>95%
2This compound8 g60-70>98%

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Titanium(IV) isopropoxide: This reagent is flammable and moisture-sensitive.[5][6][7][8][9] It should be handled under an inert atmosphere. In case of fire, use dry chemical powder, foam, or carbon dioxide. Do not use water.

  • Ethylmagnesium bromide: Grignard reagents are highly reactive, flammable, and corrosive.[1][2][10][11] They react violently with water and protic solvents.[4] All equipment must be scrupulously dried before use. Quenching of the reaction should be done with extreme care and adequate cooling to control the exotherm.[5][12]

  • (4-Bromo-2-fluorophenyl)acetonitrile: This compound is toxic if swallowed or in contact with skin. Handle with care and avoid inhalation of dust or vapors.

  • Ruthenium(III) chloride: This is a hazardous substance. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a titanium-mediated cyclopropanation followed by a robust oxidation, this key building block can be synthesized in high yield and purity. The emphasis on procedural details, mechanistic understanding, and safety considerations makes this guide a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid moiety is a key building block in modern medicinal chemistry. Its rigid cyclopropyl ring introduces a three-dimensional character, while the substituted phenyl ring provides a versatile handle for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, and the bromine atom serves as a prime reaction site for palladium-catalyzed cross-coupling reactions. This combination makes it an attractive starting point for generating diverse libraries of drug candidates.

This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing this valuable substrate. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The objective is to empower researchers, scientists, and drug development professionals to effectively leverage this scaffold in their synthetic campaigns.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2][3] This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[2]

  • Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition [Ar-Pd(II)L₂-Br] pd0->oxidative_addition Oxidative Addition substrate Ar-Br (Substrate) substrate->oxidative_addition transmetalation [Ar-Pd(II)L₂-R] oxidative_addition->transmetalation Transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation transmetalation->pd0 Reductive Elimination product Ar-R (Product) transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Summary and Expert Insights
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9085-95
4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110>90[4]
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110~98[4]
Pyridine-3-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O8580-90

Expertise & Experience: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or RuPhos often accelerate the reductive elimination step, which can be rate-limiting. For heteroaryl boronic acids, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be beneficial in preventing catalyst deactivation. The base not only facilitates the transmetalation step but can also influence the solubility of the carboxylic acid substrate.[2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6][7] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[5][8]

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition [Ar-Pd(II)L₂-Br] pd0->oxidative_addition Oxidative Addition substrate Ar-Br (Substrate) substrate->oxidative_addition reductive_elimination [Ar-Pd(II)L₂(NR₂)] oxidative_addition->reductive_elimination Amine Binding & Deprotonation amine R₂NH + Base amine->reductive_elimination reductive_elimination->pd0 Reductive Elimination product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.1 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound.

  • Remove the tube from the glovebox, add anhydrous toluene, followed by morpholine via syringe.

  • Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Data Summary and Expert Insights
AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10080-90
PiperidinePd₂(dba)₃ / XPhosNaOt-BuDioxane110>90
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄Toluene100~95[9]
Ammonia (equiv.)Pd(OAc)₂ / JosiphosLiHMDSDME8075-85

Expertise & Experience: The base is a critical parameter. Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required, especially for less reactive amines.[6] The carboxylic acid functional group can be deprotonated by the strong base, which can affect its solubility and reactivity. It may be advantageous to protect the carboxylic acid as an ester prior to the coupling, followed by deprotection. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") like XPhos and SPhos are generally superior for these transformations.[9]

Other Key Palladium-Catalyzed Transformations

The Heck Reaction: Olefin Arylation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.[10][11] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.[12][13]

Heck_Reaction_Workflow start Substrate (Ar-Br) + Alkene reaction Heck Coupling (Heat) start->reaction reagents Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Ligand (optional) reagents->reaction product Arylated Alkene (Ar-C=C) reaction->product

Caption: A simplified workflow for the Heck reaction.

Protocol Insight: A typical Heck reaction with the title compound might involve reacting it with n-butyl acrylate using Pd(OAc)₂, P(o-tolyl)₃ as a ligand, and triethylamine (Et₃N) as the base in a solvent like DMF or acetonitrile at 80-120 °C. The regioselectivity of the addition to the alkene is a key consideration.[14]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[15][16][17] This reaction uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, along with an amine base.[15][18]

Protocol Insight: To perform a Sonogashira coupling, the substrate could be reacted with a terminal alkyne like phenylacetylene. The catalyst system would typically be Pd(PPh₃)₂Cl₂ and CuI, with a base such as triethylamine or diisopropylamine, which can also serve as the solvent. These reactions are often run at room temperature to 60 °C.[16][17]

Potential for Decarboxylative Coupling

It is crucial to recognize that under certain palladium-catalyzed conditions, particularly at higher temperatures, the carboxylic acid moiety can undergo decarboxylation.[19] This can be an unwanted side reaction or a desired transformation. Decarbonylative Sonogashira couplings, for instance, use carboxylic acids directly as coupling partners.[17][20] Researchers should be aware that prolonged heating could lead to the formation of 1-bromo-3-fluorocyclopropylbenzene. If decarboxylation is to be avoided, milder reaction conditions or protection of the carboxylic acid group should be considered.

Conclusion

This compound is a highly versatile building block whose true synthetic potential is unlocked through palladium catalysis. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide reliable and powerful methods for C-C and C-N bond formation at the C4 position. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can precisely control the chemical transformations to generate novel and complex molecules. Understanding the underlying mechanisms and potential side reactions, such as decarboxylation, is key to troubleshooting and optimizing these powerful synthetic tools for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the integrity of your final compound.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section tackles the most frequent issues encountered during the synthesis. Each answer is grounded in chemical principles to explain the causality behind the problem and the proposed solution.

Question 1: I am experiencing very low conversion of my starting material, (4-bromo-2-fluorophenyl)acetonitrile, during the cyclopropanation step with 1,2-dibromoethane. What are the primary causes and how can I improve my yield?

Answer: Low conversion in this phase-transfer catalyzed (PTC) cyclopropanation typically points to one of three areas: the integrity of the reagents, the efficiency of the phase-transfer system, or the reaction conditions.

  • Causality—Reagent & System Integrity: The reaction initiates with the deprotonation of the acetonitrile derivative at the benzylic position to form a carbanion. This carbanion then acts as a nucleophile. The efficiency of this step is paramount.

    • Base Strength & Concentration: The use of a strong base, like 50% aqueous sodium hydroxide (NaOH), is critical. If your NaOH solution is old or has absorbed atmospheric CO₂, its effective concentration will be lower, leading to incomplete deprotonation.

    • Phase-Transfer Catalyst (PTC) Activity: The PTC (e.g., benzyltriethylammonium chloride) is essential for transporting the hydroxide ion (OH⁻) into the organic phase and the organic carbanion into the aqueous phase for reaction. Ensure your PTC is pure and dry; aged or impure PTCs have significantly lower activity.

  • Actionable Solutions:

    • Prepare Fresh Base: Always use a freshly prepared and standardized 50% (w/w) aqueous NaOH solution.

    • Verify PTC Quality: Use a high-purity PTC from a reputable supplier. If in doubt, recrystallize the catalyst before use.

    • Increase Stirring Rate: Vigorous mechanical stirring is crucial in biphasic systems to maximize the interfacial surface area, which directly enhances the rate of phase transfer. An under-stirred reaction will appear sluggish or stalled.

A general troubleshooting workflow for low yield is presented below.

G start Low Yield or Conversion reagent Reagent Integrity start->reagent Check conditions Reaction Conditions start->conditions Review workup Workup & Isolation start->workup Investigate sub_reagent1 Purity of Starting Materials? reagent->sub_reagent1 sub_reagent2 Freshness of Base/Catalyst? reagent->sub_reagent2 sub_cond1 Temperature Control Adequate? conditions->sub_cond1 sub_cond2 Stirring/Mixing Vigorous? conditions->sub_cond2 sub_cond3 Reaction Time Sufficient? conditions->sub_cond3 sub_workup1 Product Lost During Extraction? workup->sub_workup1 sub_workup2 Decomposition on Silica Gel? workup->sub_workup2

Caption: Troubleshooting workflow for low yields.

Question 2: My final hydrolysis step from the nitrile to the carboxylic acid is incomplete or results in a complex mixture. How can I optimize this transformation?

Answer: The hydrolysis of a sterically hindered nitrile, such as 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile, can be challenging. The cyclopropyl group and the ortho-fluorine atom create significant steric hindrance around the nitrile carbon, making it less accessible to nucleophilic attack by hydroxide or hydronium ions.

  • Causality—Reaction Mechanism & Steric Hindrance:

    • Basic Hydrolysis: Under basic conditions (e.g., NaOH, LiOH), the reaction proceeds via the initial formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[1] High temperatures and prolonged reaction times are often necessary to drive the second step to completion. Incomplete reaction often stalls at the amide stage.

    • Acidic Hydrolysis: Strong acid hydrolysis (e.g., H₂SO₄/H₂O) can also be effective but may lead to side reactions, including potential decomposition or ring-opening of the cyclopropane ring under harsh conditions.[2]

  • Actionable Solutions & Protocol: A robust method is to use a mixed solvent system and a strong base like Lithium Hydroxide (LiOH), which can offer better solubility and reactivity.

    Experimental Protocol: Optimized Nitrile Hydrolysis

    • In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile in a 2:1 mixture of ethanol and water.

    • Add 5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction typically requires 12-24 hours for full conversion.

    • After cooling to room temperature, acidify the reaction mixture carefully with 2M HCl to a pH of ~2.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Base NaOH (3 eq.)LiOH (5 eq.)LiOH often provides better results for hindered nitriles.
Solvent WaterEtOH / Water (2:1)Improved solubility of the organic substrate.
Temperature 100°C85°C (Reflux)Controlled heating prevents potential side reactions.
Typical Yield 60-70%>85%Higher conversion and cleaner reaction profile.

Question 3: I am observing an unknown impurity in my final product by LC-MS. What are the likely side reactions?

Answer: Side product formation often originates from the cyclopropanation step. The highly reactive carbanion intermediate can participate in undesired reaction pathways.

  • Causality—Potential Side Reactions:

    • Dimerization: The benzylic carbanion can potentially react with the starting acetonitrile derivative in an undesired self-condensation reaction. This is more likely if the concentration of 1,2-dibromoethane is locally depleted due to poor mixing.

    • Ring Opening: While cyclopropane rings are generally stable, the presence of the electron-withdrawing aryl group can make the ring susceptible to nucleophilic attack and opening under excessively harsh conditions (e.g., very high temperatures during hydrolysis).[2] This could lead to the formation of halo-propyl derivatives.

    • Impurity Carryover: Ensure the purity of your starting (4-bromo-2-fluorophenyl)acetonitrile. Impurities in this material will likely be carried through the synthesis and complicate the final purification.

  • Mitigation Strategies:

    • Controlled Addition: Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low, steady concentration and minimize side reactions.

    • Temperature Management: Maintain the reaction temperature carefully, typically around 50°C, to ensure a controlled reaction rate.[1]

    • Starting Material Analysis: Always characterize your starting materials thoroughly using techniques like NMR, GC-MS, or HPLC to ensure their purity before starting the synthesis.[3]

Below is a simplified schematic of the key synthetic transformations.

G A (4-bromo-2-fluorophenyl)acetonitrile B 1-(4-bromo-2-fluorophenyl) cyclopropanecarbonitrile A->B 1,2-Dibromoethane NaOH, PTC C 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid B->C LiOH, EtOH/H₂O Reflux, then H⁺

Caption: Key steps in the synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are recommended for characterizing the final product?

You should use a combination of techniques to confirm the structure and purity of this compound.[3][4]

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the characteristic cyclopropyl protons and the substitution pattern on the aromatic ring.

  • LC-MS: To confirm the molecular weight (Expected [M-H]⁻ ≈ 257/259 for bromine isotopes) and assess purity.[5]

  • HPLC: To determine the purity with high accuracy using a calibrated method.[3]

  • FTIR: To identify the presence of the carboxylic acid functional group (broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).

Q2: Are there alternative methods for the cyclopropanation step?

Yes, while the phase-transfer catalysis method is common, other cyclopropanation reactions exist. For instance, transition-metal-catalyzed reactions using diazo compounds are a powerful tool for forming cyclopropanes, though they require careful handling of potentially explosive diazo reagents.[6] Another classic method is the Simmons-Smith reaction, which uses a zinc carbenoid (organozinc) species.[7][8] This method is known for its reliability but requires strictly anhydrous conditions and the use of pyrophoric reagents like diethylzinc.[9]

Q3: My compound appears to be slightly volatile or sensitive during purification. Any advice for column chromatography?

Fluorinated compounds can exhibit higher volatility than their non-fluorinated analogs.[9] When performing column chromatography:

  • Use a Buffered Mobile Phase: If your compound is acidic, tailing can be an issue on silica gel. Adding a small amount of acetic acid (0.1-1%) to your mobile phase (e.g., hexane/ethyl acetate) can suppress the ionization of the carboxylic acid and lead to sharper peaks.

  • Avoid High Vacuum/Heat: When removing solvent on a rotary evaporator, use a moderate temperature (e.g., <40°C) and vacuum to prevent loss of your product.

Q4: What are the main safety considerations for this synthesis?

  • 1,2-dibromoethane: Is a toxic and carcinogenic substance. Handle it exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 50% NaOH: Is highly corrosive. Avoid contact with skin and eyes.

  • Acidification: The final acidification step is exothermic. Perform it slowly in an ice bath to control the temperature.

References

Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the typical impurities in the crude product?

A: Impurities largely depend on the synthetic route. However, common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding aniline or benzyl bromide precursors.

  • By-products: From side reactions during the cyclopropanation step.

  • Reagents: Residual catalysts or reagents used in the synthesis.

  • Related Acids: Structurally similar carboxylic acids that may have formed, for example, through ring-opening of the cyclopropane moiety under harsh conditions.

Q2: What is the most effective first-pass purification strategy?

A: For a carboxylic acid like this, acid-base extraction is the most powerful and efficient initial purification technique.[1][2] This method exploits the acidic nature of the target molecule to separate it from neutral or basic impurities. The carboxylic acid is converted into its water-soluble carboxylate salt with a base, allowing neutral organic impurities to be washed away with an immiscible organic solvent. The pure acid is then recovered by re-acidification.[3][4]

Q3: How should I select a solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Carboxylic acids often recrystallize well from moderately polar solvents.[5] A good starting point is to test solvents like ethanol, isopropanol, toluene, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane. The goal is to find a system where impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for hot filtration).

Q4: What are the key considerations for purifying this compound using silica gel chromatography?

A: Purifying carboxylic acids on standard silica gel can be challenging due to strong interactions between the acidic proton of the carboxyl group and the polar silica surface, often leading to severe peak tailing or streaking.[6] To achieve good separation, the mobile phase should be acidified by adding a small amount (0.5-1%) of acetic acid or formic acid. This suppresses the deprotonation of the target acid, reducing its interaction with the silica and resulting in sharper peaks.[6]

Q5: What are the primary safety precautions?

A: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is mandatory to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Part 2: Troubleshooting Guides

This section provides solutions to specific issues that may arise during purification.

Issue 1: Low Recovery After Acid-Base Extraction
  • Symptom: The mass of the final precipitated product is significantly lower than theoretically expected.

  • Causality & Troubleshooting:

    • Incomplete Deprotonation: If the basic solution is not sufficiently alkaline, the carboxylic acid will not fully convert to its water-soluble salt and will be lost in the organic wash.

      • Solution: Use a base like sodium bicarbonate or sodium hydroxide and ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid (a typical pKa for a carboxylic acid is ~4-5).[8]

    • Incomplete Precipitation: The most common cause of low yield. The carboxylate salt must be fully protonated back to the insoluble carboxylic acid to precipitate out of the aqueous solution.

      • Solution: Add a strong acid (e.g., 1M-6M HCl) dropwise while vigorously stirring until the solution is acidic. Check the pH with litmus paper or a pH meter to ensure it is well below the compound's pKa (target pH ≤ 2).[4] If no solid forms, it might be due to supersaturation or higher than expected water solubility. Try cooling the solution in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization.[2]

    • Premature Precipitation: If a concentrated base is added too quickly, it can cause localized high concentrations and trap impurities within the precipitated salt.

      • Solution: Use a moderately concentrated base (e.g., 1-2 M NaOH) and add it slowly with good stirring.

Issue 2: Oiling Out or Failure to Crystallize During Recrystallization
  • Symptom: Upon cooling the hot solution, the compound separates as an oil instead of forming solid crystals.

  • Causality & Troubleshooting:

    • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

      • Solution: First, perform an acid-base extraction to remove the bulk of neutral impurities before attempting recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at low temperatures, or too "poor," causing it to crash out of solution too quickly.

      • Solution: If the compound oils out, add a small amount of a "better" solvent (one it is more soluble in) to the hot mixture to dissolve the oil, then allow it to cool slowly. If it fails to crystallize, it may be too soluble. Add a "poorer" solvent (antisolvent) dropwise to the hot solution until it becomes slightly cloudy, then add a drop of the good solvent to clarify and cool slowly.

    • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for an ordered crystal lattice to form.

      • Solution: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath for complete crystallization. Do not place the hot flask directly into an ice bath.

Issue 3: Peak Tailing/Streaking in Column Chromatography
  • Symptom: On a TLC plate or during column elution, the spot for the compound is elongated and not compact.

  • Causality & Troubleshooting:

    • Silica Gel Interaction: As mentioned in the FAQ, the acidic proton of the carboxylic acid interacts strongly with the silanol groups (Si-OH) on the silica surface. This creates a mixed-mode separation (partition and ion-exchange), causing tailing.

      • Solution: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane/1% Acetic Acid).[6] The added acid keeps the target compound in its neutral, protonated state, minimizing interaction with the silica and leading to sharper peaks.

    • Overloading the Column: Applying too much crude material to the column can exceed its separation capacity.

      • Solution: Use an appropriate ratio of crude material to silica gel, typically ranging from 1:30 to 1:100 by weight, depending on the difficulty of the separation.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2][4] Stopper the funnel and shake vigorously, frequently venting to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete transfer of the carboxylate salt.

  • Organic Wash: The remaining organic layer, which contains neutral impurities, can be discarded.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the pure carboxylic acid should form.[3][8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (see Table 1).

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals to remove residual solvent.

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% acetic acid to the solvent system to improve spot shape. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (e.g., wet slurry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading).

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

Part 4: Visual Aids & Data

Diagrams

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Recovery Crude Crude Product (Acid + Neutral Impurities) in Organic Solvent AddBase Add aq. NaHCO3 Shake & Vent Crude->AddBase Layers Two Layers Form AddBase->Layers Organic Neutral Impurities in Organic Solvent (Discard) Layers->Organic Separate Aqueous Water-Soluble Salt (Sodium 1-(4-bromo-2-fluorophenyl) cyclopropanecarboxylate) Layers->Aqueous Separate Acidify Add HCl (aq) to pH ~2 Aqueous->Acidify Precipitate Pure Carboxylic Acid Precipitates Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter

Caption: Workflow for purification via acid-base extraction.

Data Table

Table 1: Recrystallization Solvent Selection Guide for Aromatic Carboxylic Acids

SolventPolarity IndexBoiling Point (°C)Comments
Toluene 2.4111Good for aromatic compounds; less polar.
Ethyl Acetate 4.477Medium polarity; often used in a pair with hexanes.
Isopropanol 4.082Good general-purpose polar protic solvent.
Ethanol 4.378Often used in a solvent pair with water for acids.[8]
Water 10.2100Only suitable if the compound has some water solubility at high temp.
Hexane/Heptane 0.169 / 98Typically used as an "anti-solvent" with a more polar solvent.

References

Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several potential pitfalls that can lead to low yields and difficult purifications. This document provides in-depth, field-proven insights to ensure a successful and reproducible experimental outcome.

Overview of the Primary Synthetic Route

The most common and adaptable method for constructing this molecule is a variation of the malonic ester synthesis.[1][2][3][4] This pathway involves the alkylation of a (4-bromo-2-fluorophenyl)acetonitrile or a related ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation to yield the final cyclopropanecarboxylic acid.

Below is a general workflow diagram illustrating this multi-step process.

G cluster_0 Step 1: Aryl Acetonitrile Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis & Decarboxylation (Often combined) A 4-Bromo-2-fluorobenzyl bromide B (4-Bromo-2-fluorophenyl)acetonitrile A->B  + NaCN C 1-(4-Bromo-2-fluorophenyl) cyclopropane-1-carbonitrile B->C  + BrCH₂CH₂Br  + Strong Base (e.g., NaH, NaOH) D 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid (Final Product) C->D  + Acid or Base Hydrolysis (H₃O⁺ / OH⁻)  + Heat

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each issue is analyzed by identifying potential causes and providing actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclized Product 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the benzylic position of the arylacetonitrile. 2. Intermolecular Reaction Dominates: The generated carbanion reacts with another molecule of the alkylating agent instead of cyclizing. 3. Poor Quality Reagents: Decomposed base (e.g., old NaH) or impure 1,2-dibromoethane.1. Use a stronger base like NaH or LDA. If using NaOH, a phase-transfer catalyst is essential to facilitate the reaction.[5] 2. Use high-dilution conditions for the cyclization step to favor the intramolecular reaction. Add the arylacetonitrile and base mixture slowly to a solution of the 1,2-dibromoethane. 3. Use freshly opened or properly stored reagents. Titrate bases if their activity is in doubt.
Significant Amount of Unreacted Starting Material 1. Insufficient Base: Stoichiometry of the base is too low to drive the reaction to completion. 2. Reaction Time Too Short: The reaction was not allowed to proceed for a sufficient duration. 3. Low Reaction Temperature: The activation energy for the C-C bond formation is not being met.1. Use a slight excess of base (e.g., 2.2 equivalents for the two deprotonations required for cyclization). 2. Monitor the reaction by TLC or LC-MS. Typical reaction times can range from 10-24 hours.[5] 3. While initial deprotonation may be done at a low temperature, the alkylation/cyclization step may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.[5]
Formation of Amide Intermediate Instead of Carboxylic Acid 1. Incomplete Hydrolysis: The hydrolysis of the nitrile or ester intermediate is stopped at the amide stage.[6] 2. Mild Hydrolysis Conditions: The acid/base concentration or temperature is insufficient for the second hydrolysis step (amide to carboxylic acid).1. Increase the reaction time and/or temperature of the hydrolysis step. 2. Use more forcing conditions. For acid hydrolysis, concentrated HCl or H₂SO₄ under reflux is effective. For basic hydrolysis, a higher concentration of NaOH or KOH (e.g., 6-12M) under reflux is required.[6]
Product Fails to Decarboxylate (if using a malonic ester route) 1. Incorrect Intermediate: The intermediate formed is not a gem-dicarboxylic acid or a β-keto acid, which are necessary for facile decarboxylation.[7][8][9] 2. Insufficient Heat: Decarboxylation is a thermally driven process, and the required temperature has not been reached.[10][11]1. Confirm the structure of the hydrolyzed intermediate by NMR or MS. Ensure the cyclopropanation step successfully formed a 1,1-disubstituted cyclopropane. 2. Heat the hydrolyzed di-acid intermediate to its melting point or reflux in a high-boiling solvent (e.g., toluene, xylene) until CO₂ evolution ceases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key cyclopropanation step and what is the most common side reaction?

A1: The cyclopropanation step is a sequential double alkylation. First, a base removes the acidic proton alpha to the nitrile (or ester) group, creating a nucleophilic carbanion. This carbanion attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. A second, much faster, intramolecular SN2 reaction then occurs. The base removes the remaining acidic proton, and the newly formed carbanion attacks the other carbon bearing a bromine atom, closing the three-membered ring.[12]

The most common side reaction is intermolecular dialkylation, where the intermediate formed after the first alkylation is deprotonated and reacts with a second molecule of 1,2-dibromoethane instead of cyclizing. This leads to a linear, four-carbon chain attached to the aromatic ring. This is often favored at high concentrations.

G cluster_desired Desired Pathway: Intramolecular Cyclization cluster_side Side Reaction: Intermolecular Alkylation A Intermediate Anion B Cyclopropane Product A->B  Fast Intramolecular  Sₙ2 Attack C Intermediate Anion D Linear Side Product C->D  Sₙ2 attack on another  BrCH₂CH₂Br molecule Start Initial Carbanion + BrCH₂CH₂Br Start->A Start->C

Caption: Competing reaction pathways during cyclopropanation.

Q2: Why is the hydrolysis of the cyclopropanecarbonitrile intermediate often difficult?

A2: Cyclopropyl groups are known to stabilize adjacent functional groups through hyperconjugation.[13] This electronic stabilization can make the nitrile group less susceptible to nucleophilic attack by water or hydroxide during hydrolysis compared to a standard alkyl nitrile. Furthermore, the steric bulk of the substituted phenyl ring can hinder the approach of the nucleophile. Therefore, more aggressive conditions (higher temperatures, longer reaction times, and higher concentrations of acid or base) are typically required to drive the hydrolysis to completion.[6][14]

Q3: Can I avoid the nitrile hydrolysis step by using a different starting material?

A3: Yes, a common alternative is to start with diethyl (4-bromo-2-fluorophenyl)malonate. This can be synthesized by reacting (4-bromo-2-fluorophenyl)acetic acid ester with diethyl carbonate. The subsequent cyclopropanation with 1,2-dibromoethane proceeds similarly, yielding a cyclopropane-1,1-dicarboxylate.[15] The advantage is that the hydrolysis of the diester followed by decarboxylation is often a cleaner and more reliable process than nitrile hydrolysis.[3][11]

Q4: How do I monitor the final decarboxylation step effectively?

A4: The decarboxylation of the intermediate gem-dicarboxylic acid releases carbon dioxide gas.[9] The most straightforward way to monitor the reaction is to watch for the cessation of gas evolution (bubbling). This is typically done by heating the isolated diacid, often without a solvent, just above its melting point, or by refluxing it in a suitable solvent. For more quantitative tracking, the reaction can be monitored by ¹H NMR, observing the disappearance of the broad diacid peak and the appearance of the sharper carboxylic acid peak of the final product.

Q5: What is the best method for purifying the final product, this compound?

A5: The final product is a solid carboxylic acid.[16] Recrystallization is often the most effective method for purification on a large scale. A common solvent system would be a mixture of a soluble solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes or heptane). For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic or formic acid added to keep the carboxylic acid protonated and prevent tailing on the column.

Detailed Experimental Protocol: Malonic Ester-Based Synthesis

This protocol outlines the synthesis starting from (4-bromo-2-fluorophenyl)acetonitrile.

Step 1: Cyclopropanation to form 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) and wash with anhydrous hexanes (3x) to remove the oil. Carefully decant the hexanes each time under a stream of nitrogen.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry of NaH. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry over 30 minutes.

    • Scientist's Note: This slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of a deep red or brown color indicates the generation of the benzylic anion.

  • First Alkylation: After stirring for 1 hour at 0°C, add 1,2-dibromoethane (1.5 eq.) dropwise. Allow the reaction to slowly warm to room temperature and then heat to 50°C.

  • Reaction Monitoring: Stir the reaction overnight (12-16 hours) at 50°C. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., 5-20% ethyl acetate in hexanes) to yield the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

  • Setup: Combine the purified 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq.) and a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water in a round-bottom flask equipped with a reflux condenser.

    • Scientist's Note: This is a highly corrosive mixture. Alternatively, a basic hydrolysis using 6M NaOH can be performed.[15] The acidic workup for the basic hydrolysis is also required to protonate the carboxylate.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 12-24 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the nitrile and any intermediate amide have been fully consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. A white precipitate of the crude carboxylic acid should form.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield the final product as a white solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Derivatization Optimization. This guide is designed for researchers, scientists, and drug development professionals to serve as a practical resource for navigating the complexities of chemical derivatization. The goal of derivatization is to chemically modify an analyte to improve its analytical properties, such as enhancing its volatility for Gas Chromatography (GC), improving its chromatographic peak shape, or increasing its ionization efficiency for Mass Spectrometry (MS).[1][2][3] Achieving a complete, reproducible, and robust derivatization is paramount for accurate and reliable quantification.

This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot issues effectively and optimize your specific application.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during derivatization experiments in a direct question-and-answer format.

Q1: Why is my derivatization yield low or the reaction incomplete? I see a large peak for my starting material and a small peak for my derivative.

This is one of the most frequent challenges in derivatization and typically points to one or more suboptimal reaction parameters.[4]

Potential Causes & Solutions

  • Presence of Water or Protic Solvents:

    • Causality: Many common derivatization reagents, especially silylating agents (e.g., BSTFA, MSTFA), are highly sensitive to moisture.[4][5] They will preferentially react with any active hydrogens from water or protic solvents (like methanol or ethanol) instead of your analyte, effectively consuming the reagent.[4][6]

    • Solutions & Strategies:

      • Ensure Anhydrous Conditions: Use sealed vials and high-purity, anhydrous solvents. If the sample is in an aqueous solution, it must be thoroughly dried first, typically by evaporation under a stream of nitrogen or by lyophilization.

      • Proper Reagent Handling: Keep derivatization reagents tightly sealed and stored in a desiccator to prevent atmospheric moisture contamination.[7]

  • Insufficient Reagent Concentration/Molar Excess:

    • Causality: Derivatization is a chemical reaction that follows stoichiometric principles. An insufficient amount of reagent will naturally lead to an incomplete reaction.[4] A significant molar excess is often required to drive the reaction equilibrium towards the product side.

    • Solutions & Strategies:

      • Calculate Molar Excess: While a 2- to 10-fold molar excess is a common starting point, this can range up to 100-fold or more depending on the reactivity of the analyte and the presence of matrix components. Start with a 10-fold excess and increase if the reaction remains incomplete.

      • Consider Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), other compounds may also react with the reagent, necessitating a higher excess.

  • Suboptimal Reaction Temperature:

    • Causality: Reaction kinetics are highly dependent on temperature. A temperature that is too low will result in a very slow reaction rate, while an excessively high temperature can cause degradation of the analyte or the derivatizing reagent.[8][9]

    • Solutions & Strategies:

      • Systematic Optimization: Test a range of temperatures (e.g., room temperature, 60°C, 75°C, 90°C).[8][10] Many silylation reactions, for example, proceed well at 60-75°C.[9][11]

      • Monitor for Degradation: When increasing temperature, analyze the sample for the appearance of unexpected peaks that could indicate thermal degradation.

  • Inadequate Reaction Time:

    • Causality: Most derivatization reactions are not instantaneous. If the reaction is stopped prematurely, a significant portion of the analyte will remain underivatized.[12]

    • Solutions & Strategies:

      • Perform a Time-Course Study: Analyze aliquots from the reaction mixture at various time points (e.g., 15 min, 30 min, 60 min, 120 min) to determine when the product peak area maximizes and the analyte peak area minimizes.[7][13][14] The reaction is considered complete when the product-to-analyte ratio no longer increases.

  • Steric Hindrance:

    • Causality: If the functional group on your analyte is sterically hindered (i.e., surrounded by bulky chemical groups), it can be physically difficult for the derivatizing reagent to access it.

    • Solutions & Strategies:

      • Use a More Potent Reagent: Silylating reagents, for instance, have varying strengths. If BSTFA is ineffective, a stronger reagent like MSTFA might be successful.[15]

      • Add a Catalyst: For silylation, a small amount of a catalyst like Trimethylchlorosilane (TMCS) can significantly increase the reactivity of the primary reagent, especially for hindered groups.[6][11][16]

Q2: My chromatogram shows multiple unexpected peaks for a single analyte standard. What is happening?

The appearance of multiple peaks from a pure standard is a clear indicator of side reactions or incomplete derivatization at multiple sites.

Potential Causes & Solutions

  • Partial Derivatization of Multi-functional Analytes:

    • Causality: If your analyte has multiple functional groups (e.g., both a hydroxyl and a carboxyl group), some molecules may react at one site while others react at both, leading to a mixture of partially and fully derivatized products.[4]

    • Solutions & Strategies:

      • Force the Reaction to Completion: Increase the reaction temperature, time, and/or reagent concentration to ensure all reactive sites are derivatized.[4] For example, derivatizing estriol, which has three hydroxyl groups, may require more rigorous conditions than a compound with a single hydroxyl group.[9]

  • Formation of By-products:

    • Causality: The derivatization reagent itself can sometimes create by-products that are chromatographically active. For instance, the principal byproduct of MSTFA is N-methyltrifluoroacetamide, which is volatile and may not interfere, but by-products of other reagents can be problematic.[7]

    • Solutions & Strategies:

      • Run a Reagent Blank: Always analyze a blank sample containing only the solvent and derivatization reagent to identify any peaks originating from the reagent or its by-products.

      • Optimize Reaction Conditions: Milder conditions (lower temperature) can sometimes minimize the formation of unwanted side products.

  • Hydrolysis of the Derivative:

    • Causality: The newly formed derivative can be unstable and revert to the original analyte if it comes into contact with water. This is particularly true for silyl derivatives.[7]

    • Solutions & Strategies:

      • Maintain Anhydrous Conditions: After the reaction is complete, ensure the sample remains dry. Avoid exposure to atmospheric moisture.

      • Analyze Promptly: Analyze derivatized samples as soon as possible. If storage is necessary, store them tightly capped at low temperatures (e.g., -20°C or -80°C) and re-evaluate stability.[17]

Q3: The baseline in my chromatogram is high, noisy, or drifting after derivatization. How can I fix this?

A poor baseline is often caused by the injection of excess reagent or contaminants.[4]

Potential Causes & Solutions

  • Excess Derivatization Reagent or By-products:

    • Causality: Injecting a large excess of the derivatizing reagent or its by-products can overload the detector and cause a rising or noisy baseline.[4][11] This is a common issue with silylating reagents in GC-FID.[16]

    • Solutions & Strategies:

      • Minimize Reagent Excess: Use the lowest molar excess of reagent that still drives the reaction to completion.

      • Sample Workup: If the baseline issue is severe, remove the excess reagent after the reaction. This can be done by gently evaporating the reagent under a stream of nitrogen and redissolving the sample in a clean solvent.

  • Reaction with the GC Column Stationary Phase:

    • Causality: Some derivatizing reagents can react with the stationary phase of the GC column, causing column bleed and a high baseline. For example, silylating reagents will react with the active hydroxyl groups on polyethylene glycol (WAX) phases.[6][15]

    • Solutions & Strategies:

      • Choose a Compatible Column: For silylated analytes, use low- to mid-polarity siloxane-based phases (e.g., DB-5ms, HP-1ms). Avoid WAX-type columns.[6][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatization reagent?

The selection of a reagent is a critical decision based on several factors:

  • Analyte Functional Group: The primary factor is the type of functional group you need to derivatize (-OH, -COOH, -NH2, -SH, etc.). Reagents are designed to be reactive towards specific groups.[7]

  • Analytical Technique: For GC, the goal is to increase volatility and thermal stability.[3] For LC-MS, the aim is often to enhance ionization efficiency or add a specific functionality for detection.[18][19][20]

  • Detector: If using a selective detector like an Electron Capture Detector (ECD) in GC, you should choose a reagent that introduces halogen atoms (e.g., pentafluorobenzyl bromide) into the analyte to generate a strong signal.[3]

Functional Group Reaction Type Common GC Reagents Common LC Reagents
Alcohols, Phenols, ThiolsSilylation, Acylation, AlkylationBSTFA, MSTFA, TMSI, TFAA, PFB-BrDansyl Chloride, FMP-TS
Carboxylic AcidsSilylation, Alkylation (Esterification)BSTFA, MSTFA, BF3/Methanol, DMF-DMAPFB-Br, BPB
Amines, AmidesSilylation, AcylationBSTFA, MSTFA, TFAA, HFBADansyl Chloride, OPA, AQC
Carbonyls (Ketones, Aldehydes)OximationMethoxyamine HCl (MeOx)OPA, Dansyl Hydrazine
Q2: What are the optimal temperature and reaction time?

There is no single "best" set of conditions; they must be determined empirically for each analyte and matrix.[9] However, general guidelines exist:

  • Silylation: Often requires heating, typically between 60°C and 90°C, for 15 to 60 minutes.[11][21]

  • Acylation: Reactions with amines can often proceed at room temperature, while hydroxyl groups may require heat.[7]

  • Alkylation (Esterification): Conditions vary widely. Some reactions with reagents like DMF-Dialkylacetals require heating to 60-100°C.[16]

The key is to perform optimization experiments (as described in the Troubleshooting section) to find the sweet spot that provides maximum yield in the shortest time without causing degradation.[8][9][14]

Q3: What role does the solvent play in derivatization?

The solvent is not merely a diluent; it is an active participant in the reaction environment.

  • Polarity: The solvent must be able to dissolve the analyte, the reagent, and the resulting derivative.

  • Aprotic vs. Protic: For moisture-sensitive reactions like silylation, aprotic solvents (e.g., acetonitrile, pyridine, tetrahydrofuran) are mandatory to avoid consuming the reagent.[6]

  • Catalytic Activity: Some solvents can act as catalysts. Pyridine, for example, is often used in silylation and acylation reactions because it can accept acid by-products, helping to drive the reaction forward.[6][16]

Q4: What are the differences between pre-column and post-column derivatization in HPLC?

This choice depends on the stability of the derivative and the requirements of the reaction.[22]

Factor Pre-Column Derivatization Post-Column Derivatization
Procedure Analyte and reagent are mixed before injection.Reagent is mixed with the column eluent after separation but before detection.
Reaction Speed No restrictions on reaction time or conditions.Reaction must be very rapid (seconds) and compatible with the mobile phase.
Derivative Stability Derivative must be stable throughout the chromatographic run.Unstable derivatives can be analyzed immediately after formation.
Reagent Usage Small quantities of reagent are used per sample.Requires a continuous flow of reagent, consuming large quantities.
Advantages More flexible reaction conditions, generally better sensitivity due to lower background.Can analyze unstable products; no interference from reagent peaks on the separation.
Disadvantages Reagent peaks may interfere with chromatography; requires stable derivatives.Potential for band broadening; high reagent consumption; limited reaction conditions.

Table adapted from Chemistry LibreTexts.[22]

Part 3: Protocols & Visualizations

General Protocol for Optimization of Derivatization Conditions

This protocol provides a systematic workflow for developing a robust derivatization method.

  • Reagent & Solvent Selection: Based on the analyte's functional group(s) and the chosen analytical platform (GC/LC), select an appropriate derivatizing reagent and an anhydrous, aprotic solvent.

  • Initial Scoping Experiment:

    • Prepare a standard solution of your analyte.

    • Add a 10-fold molar excess of the derivatizing reagent.

    • Heat at a moderate temperature (e.g., 60°C) for a standard time (e.g., 30 minutes).

    • Analyze the sample by GC or LC to confirm that the derivative is formed.

  • Optimization of Reagent Concentration:

    • Keeping time and temperature constant, vary the molar excess of the reagent (e.g., 2x, 10x, 50x, 100x).

    • Plot the peak area of the derivative versus the molar excess. Select the lowest concentration that gives the maximum, stable response.

  • Optimization of Temperature and Time:

    • Using the optimal reagent concentration, perform a time-course experiment at different temperatures (e.g., 60°C and 80°C).

    • At each temperature, collect aliquots at multiple time points (e.g., 15, 30, 60, 90 minutes).

    • Plot the derivative peak area against time for each temperature. Choose the temperature and time combination that achieves a complete reaction most efficiently.

  • Verification:

    • Run the optimized protocol on a known concentration of the analyte to confirm complete conversion (i.e., the disappearance of the starting material peak).

    • Test the robustness of the method by introducing small variations in the parameters.

Diagrams

Derivatization_Optimization_Workflow cluster_prep Preparation cluster_optim Optimization cluster_valid Validation Start Start: Analyte Identified Select 1. Select Reagent & Anhydrous Solvent Start->Select Scoping 2. Initial Scoping Experiment Select->Scoping Opt_Reagent 3. Optimize Reagent Concentration Scoping->Opt_Reagent Opt_TempTime 4. Optimize Temp & Reaction Time Opt_Reagent->Opt_TempTime Verify 5. Verify Complete Conversion Opt_TempTime->Verify End End: Optimized Method Verify->End

Caption: A general experimental workflow for the optimization of derivatization conditions.

Troubleshooting_Tree Problem Problem: Incomplete Derivatization Q_Water Is the system completely dry? Problem->Q_Water Q_Reagent Is reagent fresh & in sufficient excess? Q_Water->Q_Reagent Yes Sol_Water Action: Dry sample/solvents. Use anhydrous reagents. Q_Water->Sol_Water No Q_Conditions Are reaction time & temperature optimized? Q_Reagent->Q_Conditions Yes Sol_Reagent Action: Use fresh reagent. Increase molar excess. Q_Reagent->Sol_Reagent No Q_Sterics Is the analyte sterically hindered? Q_Conditions->Q_Sterics Yes Sol_Conditions Action: Increase reaction time and/or temperature. Q_Conditions->Sol_Conditions No Sol_Sterics Action: Use stronger reagent and/or add catalyst. Q_Sterics->Sol_Sterics Yes

Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.

References

resolving impurities in 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for this compound (CAS 872422-15-6). This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues encountered in samples of this critical building block. As a key intermediate in pharmaceutical synthesis, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2]

This document provides a series of frequently asked questions for quick reference and a detailed troubleshooting guide for more complex impurity challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities can generally be categorized into several classes:

  • Starting Material Carryover: Unreacted starting materials such as 4-bromo-2-fluoroaniline or precursors to the cyclopropane ring can persist in the final product.[3]

  • Reaction By-products: Side reactions, such as the formation of isomeric products or products from incomplete reactions, can generate structurally similar impurities.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup may be present.

  • Degradation Products: The compound may degrade under certain storage conditions (e.g., exposure to high temperatures, light, or oxygen), although it is generally stable.

Q2: Why is ensuring the high purity of this compound critical for my research?

A2: The purity of a synthetic intermediate like this compound directly impacts downstream processes and final product quality.[4] Even small amounts of impurities can lead to:

  • Reduced Yield in Subsequent Steps: Impurities can interfere with or poison catalysts in subsequent reactions.

  • Formation of New, Unwanted By-products: Reactive impurities can participate in downstream reactions, complicating purification and potentially generating toxic by-products.[4]

  • Compromised Biological Activity: If carried through to the final API, impurities can alter the pharmacological profile or introduce toxicity.[1]

  • Inaccurate Analytical Data: The presence of impurities can interfere with accurate quantification and characterization of the desired compound.

Q3: What initial analytical techniques should I use to assess the purity of my sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and detecting non-volatile impurities. A reversed-phase method with UV detection is typically the starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and helps identify the structure of impurities if they are present in sufficient concentration (>1%).

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Confirms the molecular weight of the main peak and helps identify the mass of unknown impurity peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad or depressed melting point suggests the presence of impurities.[4]

Section 2: Troubleshooting Guide: Resolving Impurities

This section addresses specific issues you may encounter during your analysis and provides actionable solutions.

Problem 1: My HPLC chromatogram shows one or more unexpected peaks.

  • Potential Cause: Presence of starting materials, by-products, or other organic impurities.

  • Recommended Action & Rationale:

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak(s). This is the most crucial first step. Does the mass correspond to a likely starting material or a predicted side-product?

    • Spiking Study: If you have access to potential impurities (e.g., starting materials), "spike" a sample of your product with a small amount of the suspected impurity and re-run the HPLC. If the peak of interest increases in area, you have confirmed its identity.

    • Select a Purification Method: Based on the polarity and nature of the impurity, choose an appropriate purification method.

      • For less polar impurities: Flash column chromatography is often effective.

      • For impurities with similar polarity: Recrystallization may be the best option, as it purifies based on differential solubility.

      • For trace-level or difficult-to-separate impurities: Preparative HPLC may be necessary.

Problem 2: The ¹H NMR spectrum shows unexpected signals or broadened peaks.

  • Potential Cause: Residual solvents, paramagnetic species, or structural isomers.

  • Recommended Action & Rationale:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown signals to common NMR solvent charts. Solvents like ethyl acetate, hexane, or dichloromethane are frequent culprits from purification.

    • Check for Paramagnetic Metals: If you used a metal catalyst (e.g., Rhodium, Copper) in your synthesis, trace amounts can remain and cause significant peak broadening.[7] Consider treating a solution of your compound with a metal scavenger or performing an aqueous wash with a chelating agent like EDTA.

    • Look for Isomeric Impurities: Carefully analyze the integration and splitting patterns. An isomer may have a very similar structure but a distinct NMR signature. 2D NMR techniques (like COSY and HSQC) can help elucidate the structure of the unknown.

    • Purification: If the impurity is organic, proceed with chromatography or recrystallization as described above.

Problem 3: My sample has a low/broad melting point.

  • Potential Cause: This is a classic indicator of impurity.[4] The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to melt.

  • Recommended Action & Rationale:

    • Confirm with Chromatography: Run an HPLC analysis to confirm the presence of impurities and quantify the purity level.

    • Perform Recrystallization: This is often the most effective method for removing small amounts of impurities and improving crystalline order. The key is to find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures. Refer to the protocol in Section 3 for guidance on solvent screening.[8]

Workflow for Impurity Identification and Resolution

The following diagram outlines a systematic approach to troubleshooting purity issues.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Purification cluster_3 Phase 4: Final Validation Purity_Check Assess Purity of Sample (HPLC, NMR, MP) Is_Pure Purity > 98%? Purity_Check->Is_Pure Characterize Characterize Impurity (LC-MS, Spiking Study) Is_Pure->Characterize No Proceed Proceed with Use Is_Pure->Proceed Yes Identify_Source Identify Source (Starting Material, By-product, Solvent) Characterize->Identify_Source Choose_Method Select Purification Method Identify_Source->Choose_Method Recrystallize Recrystallization Choose_Method->Recrystallize Similar Polarity Column Column Chromatography Choose_Method->Column Different Polarity Prep_HPLC Preparative HPLC Choose_Method->Prep_HPLC Trace Level/ Difficult Sep. Final_Analysis Re-analyze Purified Sample (HPLC, NMR) Recrystallize->Final_Analysis Column->Final_Analysis Prep_HPLC->Final_Analysis Pass Purity Confirmed Final_Analysis->Pass

Caption: A logical workflow for identifying and resolving impurities.

Section 3: Protocols & Methodologies

Protocol 1: Analytical HPLC Method

This protocol provides a general starting point for reversed-phase HPLC analysis. Optimization may be required based on your specific system and impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar aromatic compounds.[9]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.[6][10]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 30% B to 95% B over 20 minA gradient elution ensures that both polar and non-polar impurities are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 254 nmCarboxylic acids absorb at ~210 nm, while the aromatic ring provides absorbance at ~254 nm, offering comprehensive detection.[5][11]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/WaterEnsures the sample is fully dissolved and compatible with the mobile phase.
Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with significantly different polarities.[12][13]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Screen various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give the target compound an Rf value of ~0.3. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent peak tailing of the carboxylic acid.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.

    • In a beaker, create a slurry of silica gel (230-400 mesh) in the least polar mobile phase you will use. Use approximately 40-100g of silica per 1g of crude material.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[13]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate).

    • Add a small amount of silica gel (~2-3 times the weight of your sample) to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution:

    • Carefully add your mobile phase to the column without disturbing the sand layer.

    • Apply positive pressure and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute your compound and then more polar impurities.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique is excellent for removing small quantities of impurities from a solid sample.[8]

  • Solvent Screening:

    • Place ~20-30 mg of your impure sample into several different test tubes.

    • Add a few drops of a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane/Ethyl Acetate mixture) to each tube.

    • A good single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. A good two-solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble.

  • Procedure:

    • Place the bulk of your impure solid in an Erlenmeyer flask.

    • Add the chosen hot solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

  • Validation: Check the purity of the recrystallized material by HPLC and melting point analysis.

References

preventing decomposition of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The inherent strain of the cyclopropane ring, combined with the electronic nature of the halogenated phenyl group, renders the molecule susceptible to specific degradation pathways. Understanding and mitigating these is paramount for reproducible experimental outcomes. Here, we address common challenges and provide actionable, evidence-based solutions to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The initial assessment of compound integrity often begins with visual and physical inspection. Key indicators of decomposition include:

  • Color Change: A distinct shift from a typical white or off-white solid to yellow or brown hues suggests the formation of degradation products.

  • Physical State Alteration: The appearance of clumping, oiling out, or a decreased melting point are physical signs of impurity introduction.

  • Analytical Inconsistencies: The most definitive evidence of decomposition is found through analytical techniques. In HPLC or LC-MS analysis, this manifests as a decrease in the area of the parent peak and the emergence of new impurity peaks.[1][2][3][4] Changes in NMR spectra, such as the appearance of new signals or broadening of existing ones, also indicate degradation.

Q2: What are the main chemical pathways that lead to the decomposition of this compound?

A2: The structure of this compound predisposes it to two primary decomposition mechanisms:

  • Thermal Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide (CO2), especially when subjected to elevated temperatures. This reaction can be catalyzed by trace impurities. The strained cyclopropane ring can influence this process. It has been demonstrated that cyclopropane carboxylic acids can lose CO2 at high temperatures.[5]

  • Ring Opening of Cyclopropane: The three-membered ring is thermodynamically strained and susceptible to opening. This can be initiated by heat or catalyzed by acidic or nucleophilic species, leading to the formation of isomeric impurities. The literature describes that the initial step in the thermal degradation of some cyclopropane carboxylic acids is ring opening, which is facilitated by the carboxyl group.[5]

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are strongly recommended based on best practices for related chemical classes.[6][7][8][9]

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLow temperatures significantly reduce the rate of all potential chemical degradation reactions, including decarboxylation and ring-opening.[6][8]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces atmospheric oxygen and moisture, preventing oxidative degradation and moisture-catalyzed hydrolysis.
Light Amber or Opaque ContainerProtects the compound from potential photolytic decomposition pathways.
Moisture Tightly Sealed ContainerPrevents direct contact with atmospheric moisture, which can initiate or participate in degradation reactions.[7]

Troubleshooting Guide

Issue 1: A new, significant impurity peak is detected by HPLC after short-term storage.

This is a frequent early indicator of degradation. This workflow provides a logical sequence to diagnose and resolve the issue.

Caption: Troubleshooting workflow for HPLC impurity detection.

Step-by-Step Protocol:

  • Verify Storage Conditions: Immediately audit the current storage temperature, atmosphere, and light protection against the ideal conditions specified in the FAQ section.

  • Implement Corrective Actions:

    • If stored improperly (e.g., at ambient temperature), transfer the material to a freezer or refrigerator (-20°C to 4°C).[6][8]

    • If the container was not under an inert atmosphere, carefully purge the headspace with dry argon or nitrogen before tightly resealing.

    • If stored in a clear container, transfer the compound to an amber glass vial to protect it from light.

  • Re-analyze: After allowing the sample to equilibrate under the corrected conditions for at least 24 hours, perform a new HPLC analysis.

  • Evaluate Results:

    • If the growth of the impurity peak has stopped, the issue was related to improper storage.

    • If the impurity peak persists or continues to grow, it may indicate an inherently unstable batch or contamination. Further characterization of the impurity using mass spectrometry or NMR is recommended to identify the degradation product and its formation mechanism.[4][10]

Issue 2: The compound has discolored from white to yellow.

Discoloration is a strong qualitative indicator of chemical change and should be investigated immediately.

Caption: Decision workflow for discolored reagent.

Recommended Actions:

  • Analytical Confirmation: Do not rely on visual inspection alone. Perform a comparative analytical test, such as TLC or HPLC, against a known good reference standard or a sample from a new, unopened container.[1][2]

  • Purity Assessment: Quantify the purity of the discolored material.

  • Risk-Based Decision:

    • If the purity is still high and the impurity levels are acceptable for your specific application, the material may be usable, but with caution. It is advisable to use it in less sensitive experiments first.

    • If significant degradation is confirmed, the material should be quarantined and disposed of according to your institution's hazardous waste procedures.[11] Using degraded material can compromise experimental results and lead to unforeseen side reactions.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

To prevent repeated exposure of the bulk material to ambient conditions, follow this aliquoting protocol upon receiving a new shipment.

  • Preparation: Perform all manipulations in a controlled environment, such as a chemical fume hood or a glove box, to minimize exposure to air and moisture.[11]

  • Aliquoting: Divide the bulk material into smaller, single-use quantities in appropriately sized amber glass vials. This prevents the need to repeatedly open and close the main stock container.

  • Inerting: Purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly cap each vial. For superior protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the full chemical name, CAS number (872422-15-6), date of aliquoting, and lot number.

  • Storage: Place the labeled vials in a designated, organized freezer box and store at -20°C.[8] Maintain a detailed inventory log.

References

alternative catalysts for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative catalytic systems, moving beyond traditional methods to enhance efficiency, reduce costs, and improve safety profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of alternative catalysts for synthesizing arylcyclopropanecarboxylic acids?

A: Beyond traditional rhodium and Simmons-Smith reagents, four main classes of alternative catalysts are gaining prominence:

  • Palladium-based catalysts: Primarily used in a multi-step approach involving cross-coupling to form an intermediate, which is then cyclopropanated. This offers high regioselectivity.[1]

  • Copper-based catalysts: Serve as a more economical alternative to rhodium for cyclopropanation with diazo compounds and are effective in various multi-component reactions.[2][3][4]

  • Organocatalysts: These metal-free small molecules, such as iminium-based catalysts, can facilitate highly enantioselective cyclopropanations under mild conditions.[5][6]

  • Photocatalysts: Utilizing visible light, these catalysts (often organic dyes or metal complexes) can drive reactions through radical-based pathways, offering unique reactivity and excellent functional group tolerance under exceptionally mild conditions.[7][8][9]

Q2: My standard rhodium-catalyzed cyclopropanation with ethyl diazoacetate is resulting in a low yield. What is the most common culprit?

A: The two most frequent causes for failure in this reaction are catalyst activity and the stability of the diazo compound.[10][11] Diazo compounds can decompose, especially in the presence of acidic impurities or at elevated temperatures, leading to side reactions like dimerization.[11] The rhodium catalyst itself may be inactive. It is crucial to use a fresh, reliable source of catalyst and to add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low concentration and minimize side reactions.[11]

Q3: Are there viable metal-free pathways for this synthesis?

A: Yes, metal-free approaches are a key area of modern research. Organocatalytic methods, which use chiral amines or iminium ions to activate substrates, are well-established for enantioselective cyclopropanation.[5][6][12] Additionally, organophotocatalysis has emerged as a powerful technique, using organic dyes and visible light to generate radical intermediates that can lead to cyclopropane formation, often with broad substrate scope.[7][13]

Q4: When is a multi-step strategy, like a palladium-catalyzed cross-coupling followed by cyclopropanation, preferable to a direct cyclopropanation?

Troubleshooting Guide for Cyclopropanation Reactions

This guide addresses common issues encountered during the synthesis of this compound and related structures.

Problem 1: Low or No Product Yield
Potential CauseScientific Explanation & Solution
Catalyst Inactivity or Decomposition Many cyclopropanation catalysts, particularly organometallics, are sensitive to air and moisture.[11] Solution: Ensure all glassware is rigorously oven- or flame-dried. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon). Use freshly purified solvents. For solid-phase catalysts like the Zn-Cu couple, fresh activation is critical for forming the active carbenoid species.[10][11] Consider incrementally increasing catalyst loading (e.g., from 1 mol% to 5 mol%) to determine the optimal concentration.[11]
Reagent Decomposition (esp. Diazo Compounds) Diazo compounds are thermally and photolytically unstable and can decompose in the presence of trace acids. This leads to the formation of carbenes that can dimerize or undergo other unproductive side reactions.[11] Solution: Use freshly prepared or purified diazo compounds. For the reaction, use a syringe pump to add the diazo compound slowly over several hours. This maintains a very low steady-state concentration, favoring the desired reaction with the alkene over side reactions.[11] Ensure the reaction temperature is strictly controlled.
Poor Reagent Quality or Inhibitors Impurities in starting materials or solvents can act as catalyst poisons. Water is a common inhibitor for many metal-catalyzed reactions.[11] Solution: Purify all reagents and solvents prior to use. Using techniques like distillation for solvents and recrystallization for solid starting materials can significantly improve yields.[14] If catalyst poisoning is suspected, consider adding a scavenger or ensuring the system is scrupulously anhydrous.
Problem 2: Significant Formation of Side Products
Potential CauseScientific Explanation & Solution
Carbene Dimerization This occurs when the generated carbene intermediate reacts with itself instead of the target alkene. It is a second-order process and is highly dependent on the carbene concentration. Solution: As with preventing decomposition, the key is slow addition of the carbene precursor (e.g., diazoalkane) to keep its concentration extremely low, thereby favoring the pseudo-first-order reaction with the alkene substrate.[11]
C-H Insertion Reactions Highly reactive carbenes can insert into C-H bonds of the solvent or starting material, a common competing pathway.[15] Solution: The choice of catalyst and solvent is critical. Bulky ligands on the metal center can sterically hinder C-H insertion pathways. Solvents with robust C-H bonds (or no C-H bonds, like CCl₄, though less desirable for safety reasons) can minimize this side reaction. Screening different catalysts may be necessary to find one with higher selectivity for cyclopropanation.
Oligomerization/Polymerization of Alkene If the reaction conditions promote cationic or radical pathways involving the alkene starting material, polymerization can compete with cyclopropanation. Solution: Ensure the reaction is free of strong protic or Lewis acids unless they are part of the catalytic cycle. Control the temperature carefully, as higher temperatures can favor polymerization.
Problem 3: Catalyst Deactivation in Palladium-Based Systems
Potential CauseScientific Explanation & Solution
Ligand Degradation or Dissociation In cross-coupling reactions, phosphine-based ligands can be susceptible to oxidation or other degradation pathways. Dissociation of the ligand from the metal center can lead to the formation of inactive palladium black.[16] Solution: Screen more robust ligands, such as bulky biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium. Ensure the reaction is rigorously deoxygenated.
Formation of Inactive Palladium Species The active Pd(0) catalyst can aggregate into inactive nanoparticles or be oxidized to inactive Pd(II) species. In some cross-coupling reactions, reagents can form stable, inactive complexes with the catalyst. For instance, in Negishi couplings, the organozinc reagent can form heterobimetallic Pd-Zn complexes that are less active.[16] Solution: Careful control of stoichiometry is essential. Additives can sometimes be used to break up these inactive species; for example, lithium halides (LiCl or LiBr) have been shown to counteract the formation of inhibitory Pd-Zn complexes and restore catalytic activity.[16][17]

Visual Troubleshooting Workflow

start Problem Encountered: Low Yield / Side Products check_catalyst Step 1: Verify Catalyst System start->check_catalyst check_reagents Step 2: Assess Reagents & Solvents check_catalyst->check_reagents If catalyst is confirmed active sub_cat1 Is it fresh / properly activated? check_catalyst->sub_cat1 sub_cat2 Is loading optimal? check_catalyst->sub_cat2 sub_cat3 Is it under inert atmosphere? check_catalyst->sub_cat3 check_conditions Step 3: Review Reaction Conditions check_reagents->check_conditions If reagents are pure sub_reag1 Are reagents pure? (esp. diazo compounds) check_reagents->sub_reag1 sub_reag2 Are solvents anhydrous & degassed? check_reagents->sub_reag2 sub_reag3 Is slow addition being used? check_reagents->sub_reag3 outcome Improved Result check_conditions->outcome After optimization sub_cond1 Is temperature correct? check_conditions->sub_cond1 sub_cond2 Is reaction time sufficient? check_conditions->sub_cond2 sub_cond3 Is stoichiometry accurate? check_conditions->sub_cond3

Caption: A systematic workflow for troubleshooting common cyclopropanation issues.

In-Depth Guide to Alternative Catalytic Systems

Palladium-Catalyzed Cross-Coupling / Cyclopropanation Sequence

This two-stage approach involves first synthesizing a key intermediate, such as an aryl boronic ester or a styrenyl derivative, via a palladium-catalyzed cross-coupling reaction. This intermediate then undergoes a separate, often well-established, cyclopropanation reaction. This provides a robust and modular route to the final product.

Data Summary: Palladium Catalyst & Ligand Selection
Catalyst/PrecatalystLigandTypical LoadingKey Advantages
Pd(OAc)₂SPhos0.5 - 2 mol%High activity for aryl chlorides, good stability.[16]
Pd₂(dba)₃XPhos1 - 3 mol%Excellent for Suzuki and Negishi couplings, broad functional group tolerance.
PEPPSI-IPr(NHC)1 - 2 mol%Highly active for challenging substrates, often air and moisture stable.[18]
Pd(PPh₃)₄PPh₃2 - 5 mol%Widely available, classic catalyst, but can have lower activity and stability.[18]
Experimental Protocol: Suzuki Coupling followed by Simmons-Smith Cyclopropanation

Step A: Synthesis of 1-Bromo-3-fluoro-4-vinylbenzene

  • To an oven-dried Schlenk flask, add 1,3-dibromo-2-fluorobenzene (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add anhydrous, degassed toluene (to 0.2 M) and a 3:1 mixture of H₂O/THF (to 0.2 M), followed by K₃PO₄ (3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the vinylbenzene intermediate.

Step B: Cyclopropanation to form 1-(4-Bromo-2-fluorophenyl)cyclopropane

  • To an oven-dried flask under Argon, add activated zinc powder (3.0 equiv) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add diiodomethane (3.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. The formation of the active Simmons-Smith reagent (IZnCH₂I) should be observed.

  • Cool the reagent back to 0 °C and add a solution of the vinylbenzene intermediate from Step A (1.0 equiv) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.[11]

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via chromatography to obtain the cyclopropane intermediate, which can then be carboxylated using standard methods.

Copper-Catalyzed Cyclopropanation

Copper catalysts, particularly copper(I) and copper(II) complexes, are cost-effective and efficient for cyclopropanation reactions, especially with diazo reagents. They are also finding use in novel multi-component reactions that can build complexity rapidly.[2][3][19]

Data Summary: Copper Catalyst Systems
CatalystLigandTypical LoadingKey Advantages
Cu(acac)₂None1 - 5 mol%Inexpensive, readily available, effective for simple cyclopropanations.
Cu(OTf)₂BOX / PyBOX2 - 10 mol%Enables highly enantioselective transformations.
Cu(CH₃CN)₄PF₆Bipyridine5 - 10 mol%Used in multi-component reactions involving cyclopropanes.[2][3]
CuClNone5 - 10 mol%Can be used in photochemical reactions with dichloromethane.[4]
Experimental Protocol: Copper-Catalyzed Reaction with Ethyl Diazoacetate
  • To a flame-dried, three-necked flask equipped with a reflux condenser and a syringe pump, add the alkene precursor (e.g., 1-bromo-3-fluoro-4-vinylbenzene, 1.0 equiv) and Cu(acac)₂ (0.03 equiv).

  • Add anhydrous and degassed dichloromethane as the solvent.

  • Heat the mixture to a gentle reflux (approx. 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in dichloromethane over 4-6 hours. Causality: Slow addition is critical to prevent the dimerization of the carbene generated from EDA.[11]

  • After the addition is complete, continue stirring at reflux for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the ethyl ester of the target acid, which can be hydrolyzed in a subsequent step.

Organocatalytic and Photocatalytic Approaches

These metal-free strategies represent the cutting edge of sustainable synthesis. Organocatalysis often relies on the formation of reactive iminium ions or ylides,[5][6] while photocatalysis uses light to generate radical intermediates under extremely mild conditions.[7][8]

Data Summary: Metal-Free Catalyst Systems
Catalyst TypeExample CatalystEnergy SourceKey Advantages
Organocatalyst Imidazolidinone (MacMillan catalyst)ThermalHigh enantioselectivity, avoids metal contamination.[5][6]
Organocatalyst Chiral Phosphoric AcidThermalActivates substrates through hydrogen bonding.
Photocatalyst Eosin Y / Rose BengalVisible Light (Green LED)Inexpensive, organic dye, operates under mild conditions.
Photocatalyst 4CzIPNVisible Light (Blue LED)High redox potential, very efficient for radical generation.[7][8]
Experimental Protocol: Visible-Light Photocatalytic Decarboxylative Cyclopropanation

This protocol is based on methods that generate radicals from carboxylic acids, which then participate in a cyclization cascade.[7][8][9]

  • In a borosilicate vial, combine the appropriate carboxylic acid precursor (1.0 equiv), a chloroalkyl alkene (1.5 equiv, e.g., an allyl chloride derivative), and an organic photocatalyst like 4CzIPN (0.02 equiv).

  • Add a suitable base, such as K₂CO₃ (2.0 equiv), and anhydrous, degassed DMSO as the solvent.

  • Seal the vial with a septum and sparge with Argon for 15 minutes.

  • Place the vial approximately 5-10 cm from a blue LED lamp (455 nm) and stir vigorously at room temperature for 24-48 hours.

  • Upon completion (monitored by LC-MS), dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Catalytic Cycles

Understanding the mechanism is key to troubleshooting. Below is the generally accepted catalytic cycle for a Suzuki cross-coupling, a foundational step in one of the alternative synthetic routes.

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)-X(L)₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product reagents1 Ar-X (Aryl Halide) reagents1->ox_add reagents2 Ar'-B(OR)₂ (Boronic Ester) reagents2->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: Generalized catalytic cycle for a Palladium(0)-catalyzed Suzuki cross-coupling.

References

Technical Support Center: A Researcher's Guide to Minimizing By-Product Formation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high yields of the desired cyclopropane product while minimizing unwanted by-products. Here, we address common challenges in a direct question-and-answer format, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My rhodium-catalyzed cyclopropanation with a diazo compound is producing significant amounts of carbene dimer.

Q: What causes carbene dimerization and how can I prevent it?

A: Carbene dimerization, the reaction of two carbene intermediates to form an alkene, is a common side reaction, especially when using diazo compounds.[1] This occurs when the concentration of the carbene intermediate is too high, increasing the probability of two carbenes reacting with each other before reacting with the target alkene.[1]

Underlying Cause: The rate of carbene formation from the diazo compound exceeds the rate of its consumption by the alkene.

Troubleshooting Protocol:

  • Slow Addition of the Diazo Compound: This is the most critical parameter to control.[2] Instead of adding the diazo compound all at once ("bolus addition"), use a syringe pump for slow and controlled addition over several hours.[1][2] This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the desired reaction with the alkene.

  • Optimize Catalyst Loading: While low catalyst loading can lead to incomplete conversion, excessively high loading might accelerate diazo decomposition to a rate the alkene cannot match.[2] Incrementally adjust the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal balance.[2]

  • Increase Alkene Concentration: If the alkene is sterically hindered or electron-poor, its reaction with the carbene may be slow.[1] In such cases, a higher concentration of the alkene relative to the diazo compound can improve the kinetics of the desired reaction.[1]

Data-Driven Optimization:

ParameterConditionExpected Outcome
Diazo Addition Rate Bolus AdditionHigh Dimer Yield (e.g., >30%)[1]
Slow Addition (e.g., over 1 hr)Low Dimer Yield (e.g., <10%)[1]
Alkene Reactivity Low (Sterically hindered/electron-poor)Higher propensity for dimerization[1]
High (Electron-rich)Lower propensity for dimerization[2]

Workflow for Minimizing Dimerization:

start High Dimer Formation Observed action1 Implement Slow Addition of Diazo Compound via Syringe Pump start->action1 decision1 Dimerization Still an Issue? action1->decision1 action2 Increase Alkene Concentration decision1->action2 Yes end_success Dimerization Minimized decision1->end_success No action3 Optimize Catalyst Loading (Incremental adjustments) action2->action3 action3->end_success end_fail Consult Further Literature for Specialized Catalysts action3->end_fail

Caption: Troubleshooting workflow for carbene dimerization.

Issue 2: I am observing C-H insertion by-products in my cyclopropanation reaction.

Q: Why does C-H insertion compete with cyclopropanation, and what strategies can I employ to favor the desired reaction?

A: C-H insertion is another common side reaction where the carbene intermediate inserts into a carbon-hydrogen bond of the substrate or solvent.[3][4] This is particularly prevalent with highly reactive carbenes and can compete with the desired cyclopropanation of an alkene.[5]

Underlying Cause: The selectivity of a carbene for reaction with a C=C double bond versus a C-H bond is influenced by steric and electronic factors, as well as the choice of catalyst and solvent.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of metal and its ligand sphere is crucial for modulating the reactivity and selectivity of the carbene. For instance, certain rhodium catalysts with specific ligands can enhance selectivity for cyclopropanation over C-H insertion.[6] Chiral ligands can create a steric environment around the metal center that disfavors the transition state for C-H insertion.

  • Solvent Choice: The solvent can be a major target for C-H insertion.[1] Avoid solvents with weak C-H bonds.

    • Recommended: Use non-reactive solvents like perfluorohexane or dichloromethane.[1]

    • To Avoid: Solvents like hexane can be more susceptible to C-H insertion.[1]

  • Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for C-H insertion.[1] It is advisable to run the reaction at the lowest effective temperature that allows for efficient cyclopropanation.[1]

Solvent Influence on Selectivity:

SolventCyclopropanation:C-H Insertion Ratio (Illustrative)Rationale
Hexane3:1[1]Contains reactive C-H bonds.
Dichloromethane5:1[1]More inert than alkanes.
Perfluorohexane15:1[1]C-F bonds are much stronger and less reactive than C-H bonds.

Reaction Pathway Diagram:

cluster_0 Reaction Pathways Metal Carbene Metal Carbene Alkene Alkene (Substrate) Metal Carbene->Alkene [2+1] Cycloaddition Solvent Solvent (e.g., Hexane) Metal Carbene->Solvent C-H Insertion Cyclopropane Desired Product (Cyclopropanation) Alkene->Cyclopropane CH_Insertion By-product (C-H Insertion) Solvent->CH_Insertion

Caption: Competing pathways of cyclopropanation and C-H insertion.

Issue 3: My Simmons-Smith reaction has low conversion and forms unexpected by-products.

Q: What are the critical parameters for a successful Simmons-Smith reaction, and how can I troubleshoot low yield and by-product formation?

A: The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a robust method for cyclopropanation.[3][7] However, its success is highly dependent on the proper activation of the zinc and the quality of the reagents.[2][8]

Underlying Causes of Low Conversion:

  • Inadequate Zinc Activation: The zinc-copper couple is essential for forming the active organozinc carbenoid.[8] Incomplete activation will result in poor conversion.

  • Reagent Quality: The purity of diiodomethane and the solvent significantly impacts the reaction.[8]

  • Presence of Inhibitors: Many cyclopropanation catalysts, including the organozinc species in the Simmons-Smith reaction, are sensitive to air and moisture.[2]

Troubleshooting Protocol for Low Conversion:

  • Ensure Proper Zinc Activation:

    • Verify that the zinc dust is fresh and has been properly activated to form the zinc-copper couple.[2]

    • Consider alternative activation methods or using a more reactive zinc species like diethylzinc (Furukawa's modification).[8][9]

  • Use High-Purity Reagents:

    • Use freshly distilled diiodomethane.

    • Employ anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8] Basic solvents can hinder the reaction rate.[8]

  • Maintain an Inert Atmosphere: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude water and oxygen.[2]

Common By-products and Their Mitigation:

A frequent by-product is the methylation of heteroatoms, such as alcohols, present in the substrate.[2] This occurs due to the electrophilic nature of the zinc carbenoid.

  • Mitigation Strategy: Use a stoichiometric amount of the cyclopropanating reagent and avoid unnecessarily long reaction times. Quenching the reaction with pyridine can also be beneficial as it scavenges the Lewis acidic zinc iodide by-product.[2]

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Under an inert atmosphere, add zinc-copper couple to a flask containing the alkene substrate dissolved in an anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add diiodomethane dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layers, and purify by column chromatography.

References

Validation & Comparative

An In-Depth Guide to the Structural Elucidation of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized with data from other key analytical techniques. Our focus is on explaining the causality behind experimental choices and providing a multi-faceted approach to ensure trustworthy and verifiable structural confirmation.

The Analytical Challenge: A Molecule of Complexities

This compound presents a unique analytical puzzle. Its structure combines several features that influence its spectroscopic signature:

  • A Substituted Aromatic Ring: The phenyl ring contains two different halogen substituents, a bromine and a fluorine atom, which distinctively influence the chemical environment of the aromatic protons and carbons.

  • A Strained Cyclopropyl Ring: This three-membered ring has characteristic chemical shifts due to its high ring strain and unique electronic properties.

  • A Carboxylic Acid Group: This functional group introduces an acidic proton and a carbonyl carbon, both with hallmark spectroscopic features.

  • Fluorine Coupling: The presence of a ¹⁹F atom, a spin-1/2 nucleus, introduces complex spin-spin coupling to neighboring protons (¹H) and carbons (¹³C), providing invaluable structural information.

Understanding these individual contributions is paramount to accurately interpreting the compound's NMR spectra.

¹H and ¹³C NMR Analysis: A Detailed Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), we can piece together the molecular framework.

For this analysis, we will compare theoretically predicted NMR data with expected experimental values based on established principles and data from analogous structures. The numbering scheme used for NMR assignments is shown below.

Figure 1: Numbering scheme for NMR assignments.
¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Proton AssignmentPredicted δ (ppm)Expected MultiplicityExpected J (Hz)Rationale & Key Insights
H-acid (COOH)10.0 - 13.0broad singlet (br s)N/AThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1][2] Its signal disappears upon adding a drop of D₂O.[1]
H3~7.6doublet of doublets (dd)³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 6-7This proton is ortho to the bromine atom and meta to the fluorine atom. It experiences coupling from both H5 and the fluorine atom.
H5~7.4doublet of doublets (dd)³J(H,H) ≈ 8-9, ⁵J(H,F) ≈ 2-3This proton is meta to both the bromine and fluorine atoms, showing coupling to H3 and a smaller, long-range coupling to fluorine.
H6~7.2triplet (t) or ddd³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10This proton is ortho to the fluorine, resulting in a large three-bond coupling constant (³JHF). It is also coupled to H5. The multiplicity can appear as a triplet if J(H,H) and J(H,F) are similar.
H8a, H8b, H9a, H9b1.2 - 1.8multiplets (m)VariousThe four protons on the cyclopropyl ring are diastereotopic and magnetically non-equivalent. They will appear as complex multiplets due to geminal (²JHH) and cis/trans vicinal (³JHH) couplings. Protons cis to the aromatic ring are typically more shielded (upfield).

Table 1: Predicted and Expected ¹H NMR Data.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine results in splitting of carbon signals due to ¹³C-¹⁹F coupling, a powerful diagnostic tool.

Carbon AssignmentPredicted δ (ppm)Expected J(C,F) (Hz)Rationale & Key Insights
C10 (COOH)170 - 185~2-5The carbonyl carbon of a carboxylic acid is significantly deshielded.[1][3] A small long-range coupling to fluorine (⁴JCF) may be observed.
C2 (C-F)160 - 165~240-250The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is highly deshielded.[4]
C1, C3, C5, C6115 - 140C1: ~20-25; C3: ~20-25; C5: ~3-5; C6: ~3-5These aromatic carbons all show coupling to the fluorine atom. The two-bond couplings (²JCF) to C1 and C3 are significantly larger than the three-bond couplings (³JCF) to C6 and C5.[5]
C4 (C-Br)110 - 120~1-3The carbon attached to bromine is identified by its chemical shift and a very small long-range coupling to fluorine (⁴JCF).
C7 (Quaternary)35 - 45~2-4The quaternary carbon of the cyclopropyl ring attached to the phenyl group.
C8, C9 (CH₂)15 - 25~1-3The two CH₂ carbons of the cyclopropyl ring are deshielded compared to unsubstituted cyclopropane (δ = -2.7 ppm) due to the attached phenyl and carboxyl groups.[6]

Table 2: Predicted and Expected ¹³C NMR Data.

A Multi-Technique Approach for Unambiguous Verification

While NMR is powerful, a holistic analytical approach provides the most robust and trustworthy data. Combining NMR with other techniques like Mass Spectrometry and Infrared Spectroscopy creates a self-validating system.

Figure 2: A logical workflow for structural elucidation.
TechniqueInformation ProvidedExpected Results for the Target Compound
Mass Spectrometry (MS) Molecular weight and elemental composition.The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[7][8][9] High-resolution MS would confirm the exact molecular formula (C₁₀H₈BrFO₂).
FTIR Spectroscopy Presence of functional groups.A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).[1][10][11] A strong C=O stretch around 1700 cm⁻¹.[10][11] A C-F stretch around 1200-1250 cm⁻¹.

Table 3: Comparison of Information from Different Analytical Techniques.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Rationale: Proper sample preparation is crucial to achieve high-resolution spectra. The choice of solvent is dictated by sample solubility and its own NMR signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.[12]

  • Methodology:

    • Weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[12][13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue).

    • Vortex the vial until the sample is fully dissolved. Ensure no solid particles remain, as they can degrade spectral quality.[14][15]

    • Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely. Wipe the outside of the tube before placing it in the spectrometer.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
  • Rationale: Standard acquisition parameters are sufficient for routine structural confirmation. Key parameters include the number of scans, which affects the signal-to-noise ratio, and the relaxation delay, which ensures quantitative signal integration.

  • Methodology (Illustrative for a 400 MHz Spectrometer):

    • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 8-16 scans.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C{¹H} NMR Acquisition:

      • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak or internal standard (TMS).

Conclusion

The structural elucidation of this compound is a prime example of leveraging detailed spectroscopic analysis. The ¹H and ¹³C NMR spectra, with their complex splitting patterns arising from H-H, H-F, and C-F couplings, provide a rich dataset for determining the precise arrangement of atoms. By integrating this NMR data with confirmatory evidence from Mass Spectrometry and FTIR spectroscopy, researchers can achieve an unambiguous and trustworthy structural assignment, a critical requirement in all stages of chemical and pharmaceutical development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a synthetic intermediate with structural motifs common in medicinal chemistry and materials science. Its characterization is fundamental for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.

This technical guide provides an in-depth, predictive analysis of the fragmentation behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. As no single published spectrum for this exact molecule is readily available, this guide synthesizes established fragmentation principles from closely related chemical structures to construct a reliable, predictive framework for its analysis. We will explore the causal mechanisms behind bond cleavages and compare the expected fragmentation with alternative structures to highlight the diagnostic value of each functional group.

Executive Summary of Predicted Fragmentation

The fragmentation of the title compound is dominated by the interplay of its four key structural features: the aromatic ring, the carboxylic acid group, the strained cyclopropyl linker, and the halogen substituents (bromine and fluorine).

  • Under Electron Ionization (EI): Expect extensive fragmentation. Key diagnostic signals will arise from the characteristic bromine isotope pattern (M and M+2 peaks).[1] Major fragmentation pathways will include the loss of the carboxyl group (-COOH), cleavage of the cyclopropyl ring, and loss of halogen atoms.

  • Under Electrospray Ionization (ESI): As a softer technique, ESI will primarily generate the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.[2] Tandem MS (MS/MS) or in-source fragmentation is required to induce cleavage, which will likely proceed via the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂).

Part 1: Analysis via Electron Ionization (EI-MS)

EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.[1]

Proposed EI Fragmentation Pathways

The molecular ion (M•+) of this compound (MW ≈ 273.0 g/mol for ⁷⁹Br, 275.0 g/mol for ⁸¹Br) will be formed first. Its most notable feature will be the doublet peak separated by 2 m/z units, with a nearly 1:1 intensity ratio, which is characteristic of a molecule containing a single bromine atom.[1] From this molecular ion, several key fragmentation routes are anticipated.

  • Loss of the Carboxyl Radical (Decarboxylation): A common and highly favorable fragmentation for aromatic carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the •COOH radical (45 Da).[3][4] This leads to a stable benzylic-type carbocation.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (79/81 Da). This fragmentation pathway is common for brominated aromatic compounds.[5]

  • Cyclopropyl Ring Cleavage: The strained three-membered ring can undergo fragmentation. A likely pathway involves the loss of ethylene (C₂H₄, 28 Da) following rearrangement, a process that relieves ring strain.

  • Alpha-Cleavage of the Carboxylic Acid: Cleavage of the bond between the cyclopropyl ring and the carboxyl group can occur. Additionally, loss of a hydroxyl radical (•OH, 17 Da) is a characteristic fragmentation of carboxylic acids.[4]

Visualizing the EI Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

EI_Fragmentation M [M]⁺• m/z 273/275 F1 [M - COOH]⁺ m/z 228/230 M->F1 - •COOH (45 Da) F2 [M - Br]⁺ m/z 194 M->F2 - •Br (79/81 Da) F3 [M - OH]⁺ m/z 256/258 M->F3 - •OH (17 Da) F4 [M - COOH - C₂H₄]⁺ m/z 200/202 F1->F4 - C₂H₄ (28 Da) F5 [C₇H₄FBr]⁺• m/z 185/187 F1->F5 - C₃H₄ (40 Da)

Caption: Predicted EI fragmentation of this compound.

Comparative Data: The Influence of Each Functional Group

To understand the fragmentation pattern, it is useful to compare it with simpler, related molecules.

CompoundKey Fragmentation PathwayDiagnostic Implication
Benzoic Acid Strong M•+, prominent loss of •OH (M-17) and •COOH (M-45).[4]Confirms the fragmentation behavior of the arylcarboxylic acid moiety.
Bromobenzene Strong M•+ with Br isotope pattern, primary loss of •Br to give C₆H₅⁺ at m/z 77.Highlights the C-Br bond cleavage as a primary fragmentation route.
Phenylcyclopropane Fragmentation involves loss of H• followed by rearrangement to a stable tropylium-like ion or loss of C₂H₄.Demonstrates the tendency of the cyclopropyl ring to fragment to relieve strain.

This comparative analysis shows that the fragmentation of our target molecule is a composite of the behaviors of its individual components, with the bromine isotope signature and the loss of the carboxyl group being the most structurally informative events.

Part 2: Analysis via Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique ideal for polar and thermally labile molecules.[2] It typically generates even-electron ions, such as protonated [M+H]+ or deprotonated [M-H]- species, with minimal unsolicited fragmentation.[6] To obtain structural information, fragmentation must be induced, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed ESI-MS/MS Fragmentation Pathways

Positive Ion Mode ([M+H]+, m/z 274/276): Protonation will likely occur on the carbonyl oxygen. The primary fragmentation pathway upon CID would be the neutral loss of water (18 Da).

Negative Ion Mode ([M-H]-, m/z 272/274): Deprotonation occurs at the acidic carboxylic acid proton. The resulting carboxylate is stable, but upon collisional activation, the most favorable fragmentation is the loss of carbon dioxide (CO₂, 44 Da). This decarboxylation is a hallmark fragmentation for deprotonated carboxylic acids in ESI-MS/MS.

Visualizing the ESI-MS/MS Fragmentation

The following diagram illustrates the predicted fragmentation in both positive and negative ESI modes.

ESI_Fragmentation cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) P0 [M+H]⁺ m/z 274/276 P1 [M+H - H₂O]⁺ m/z 256/258 P0->P1 - H₂O (18 Da) N0 [M-H]⁻ m/z 272/274 N1 [M-H - CO₂]⁻ m/z 228/230 N0->N1 - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Experimental Protocols

To validate the predictions in this guide, the following experimental setups are recommended.

GC-EI-MS Protocol (for Electron Ionization)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC):

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

LC-ESI-MS/MS Protocol (for Electrospray Ionization)
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or corresponding modifier).

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.[6]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300 °C.

    • MS1 Scan: Scan from m/z 100 to 500 to find the precursor ion.

    • MS2 (Tandem MS): Isolate the precursor ion ([M+H]+ or [M-H]-) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

Summary of Predicted Key Fragments

The following table summarizes the most likely high-abundance fragments and their diagnostic value.

Ionization ModePredicted m/z (⁷⁹Br/⁸¹Br)Proposed FragmentSignificance
EI 273 / 275[M]⁺•Molecular ion; confirms molecular weight and presence of one Br atom.
EI 228 / 230[M - COOH]⁺Loss of carboxyl group; characteristic of carboxylic acids.
EI 194[M - Br]⁺Loss of bromine; confirms presence of Br and aryl halide structure.
EI 256 / 258[M - OH]⁺Loss of hydroxyl; characteristic of carboxylic acids.
ESI (+) MS/MS 274 / 276[M+H]⁺Protonated molecule; confirms molecular weight.
ESI (+) MS/MS 256 / 258[M+H - H₂O]⁺Loss of water from the protonated molecule.
ESI (-) MS/MS 272 / 274[M-H]⁻Deprotonated molecule; confirms molecular weight.
ESI (-) MS/MS 228 / 230[M-H - CO₂]⁻Loss of CO₂; confirms carboxylate group.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be highly informative, providing clear structural confirmation through distinct fragmentation pathways. Under EI-MS, the bromine isotope pattern and the facile loss of the carboxyl group are the most powerful diagnostic indicators. In contrast, ESI-MS/MS offers a targeted analysis, with positive mode showing a characteristic loss of water and negative mode showing a definitive loss of carbon dioxide. By selecting the appropriate ionization technique, researchers can effectively confirm the identity and structure of this compound and related analogues in various experimental contexts.

References

A Comparative Analysis of the Biological Activity of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid and Its Analogues as Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA). By breaking down AEA, FAAH terminates its signaling, thereby playing a critical role in maintaining homeostasis within the ECS.

Inhibition of FAAH has emerged as a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors effectively elevate the endogenous levels of this neurotransmitter, leading to enhanced cannabinoid receptor signaling. This indirect modulation of the ECS offers the potential for therapeutic benefits, such as analgesia and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists. The therapeutic potential of FAAH inhibition has driven significant research into the discovery and development of novel, potent, and selective FAAH inhibitors.

This guide provides a comparative analysis of the biological activity of 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid and its structural analogues, a class of compounds with the potential to act as FAAH inhibitors. Due to the limited publicly available data on the specific lead compound, this guide will draw upon established structure-activity relationships (SAR) within this chemical class to infer its activity and compare it to known analogues.

The Molecular Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase embedded in the intracellular membranes of postsynaptic neurons. It contains a catalytic triad of serine, aspartate, and lysine residues that are essential for its enzymatic activity. The hydrolysis of anandamide by FAAH occurs through a two-step process involving the formation of a covalent acyl-enzyme intermediate.

The structure of FAAH and its active site have been well-characterized, providing a basis for the rational design of inhibitors. The active site consists of a hydrophobic channel that accommodates the long acyl chain of anandamide and a catalytic region where the hydrolysis takes place.

Comparative Biological Activity and Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the phenyl ring. Halogen atoms, such as bromine and fluorine, are known to modulate the electronic and steric properties of the molecule, which in turn can affect its binding affinity and inhibitory potency for FAAH.

To illustrate the impact of these substitutions, the following table presents hypothetical inhibitory data based on general SAR principles observed in similar compound series.

Compound/AnaloguePhenyl Ring SubstitutionInferred FAAH Inhibitory Potency (IC50)Rationale for Inferred Activity
Lead Compound 4-Bromo, 2-FluoroModerate to HighThe presence of two halogen atoms, a bulky bromine at the para position and an electron-withdrawing fluorine at the ortho position, could enhance binding to the hydrophobic pocket of FAAH. The ortho-fluoro group may also induce a specific conformation favorable for binding.
Analogue 1 4-BromoModerateThe single bromo substituent at the para position is a common feature in bioactive molecules and can contribute to hydrophobic interactions within the enzyme's active site.
Analogue 2 2-FluoroLow to ModerateA single fluoro group at the ortho position might not provide sufficient hydrophobic interaction compared to the bromo-substituted analogues. However, its electronegativity could influence the electronic environment of the phenyl ring.
Analogue 3 4-Chloro, 2-FluoroModerate to HighThe replacement of bromine with chlorine (a smaller halogen) may slightly alter the steric fit in the active site, potentially leading to a change in potency. The overall electronic effect would be similar to the lead compound.
Analogue 4 UnsubstitutedLowThe absence of halogen substituents would likely result in weaker hydrophobic interactions with the FAAH active site, leading to lower inhibitory potency.

Key Structure-Activity Relationship Insights:

  • Role of the Cyclopropane Ring: The rigid cyclopropane ring serves as a conformational constraint, holding the phenyl ring and the carboxylic acid group in a specific spatial orientation that is likely crucial for optimal interaction with the FAAH active site. Natural and synthetic compounds containing a cyclopropane moiety are known for a wide range of biological activities, including enzyme inhibition.[1][2]

  • Influence of Halogen Substituents: Halogen atoms on the phenyl ring generally enhance the lipophilicity of the molecule, which can lead to improved binding to the hydrophobic regions of the FAAH active site. The position and nature of the halogen can fine-tune the inhibitory potency. For instance, electron-withdrawing groups can influence the acidity of the carboxylic acid, which may play a role in binding to the catalytic residues.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a critical feature for this class of compounds. It is likely involved in key interactions with the catalytic serine or other residues in the FAAH active site, potentially acting as a transition-state analogue or a reversible covalent inhibitor.

Experimental Protocols for Assessing FAAH Inhibition

The determination of the inhibitory potency of compounds like this compound against FAAH is typically performed using in vitro enzymatic assays. A common and robust method is a fluorescence-based assay.

In Vitro Fluorescence-Based FAAH Inhibition Assay

Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. In the presence of an inhibitor, the rate of AMC production is reduced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Enzyme: Use purified recombinant human or rat FAAH, or microsomal preparations from cells overexpressing the enzyme. Dilute the enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare a stock solution of AAMCA in DMSO. Dilute the stock solution in the assay buffer to the final working concentration (typically at or below the Km value).

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the FAAH enzyme solution to each well of a 96-well microplate.

    • Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 465 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.

Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_enzyme Add FAAH Enzyme plate->add_enzyme add_inhibitor Add Inhibitor/ Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (AAMCA) pre_incubate->add_substrate read_fluorescence Read Fluorescence (kinetic or endpoint) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Ca2+ Channel Vesicle Vesicle (Neurotransmitters) Release Neurotransmitter Release Vesicle->Release Action Potential Receptor Neurotransmitter Receptor Release->Receptor Binding AEA_synthesis Anandamide (AEA) Synthesis Receptor->AEA_synthesis Activation AEA Anandamide (AEA) AEA_synthesis->AEA FAAH FAAH AEA->FAAH Hydrolysis CB1_receptor CB1 Receptor AEA->CB1_receptor Retrograde Signaling Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Inhibitor 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid & Analogues Inhibitor->FAAH Inhibition CB1_receptor->Ca_channel Inhibition

References

A Comparative Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a critical building block in contemporary medicinal chemistry. Its unique structural motif, featuring a substituted phenyl ring attached to a cyclopropane core, is prevalent in a variety of pharmacologically active molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost of novel therapeutics.

This guide provides an in-depth comparative analysis of two distinct synthetic routes for this compound. We will dissect a traditional, well-established method and contrast it with a more modern approach that leverages contemporary catalytic methods. The objective is to offer researchers, chemists, and process development professionals a comprehensive validation of a new synthetic strategy, supported by experimental data and expert insights into the underlying chemical principles.

Overview of Synthetic Strategies

The synthesis of substituted cyclopropanecarboxylic acids has evolved significantly. Early methods often involved multi-step sequences with harsh reagents, while modern approaches prioritize efficiency, safety, and atom economy.

Route A: The Established Pathway - Malonic Ester Synthesis

A conventional and widely practiced approach to cyclopropanecarboxylic acids is the malonic ester synthesis. This multi-step process is reliable but often characterized by its length and the use of stoichiometric reagents. The general workflow involves the alkylation of a malonic ester followed by cyclization and subsequent hydrolysis and decarboxylation.

Route B: The Modern Approach - Catalytic Asymmetric Synthesis

More recent advancements in catalysis have enabled more direct and efficient routes. Catalytic methods, particularly those employing transition metals, can facilitate the construction of the cyclopropane ring with high stereoselectivity and in fewer steps. These methods are often considered "greener" due to reduced waste and milder reaction conditions. For instance, chiral copper carbenoid reactions have been successfully applied to the synthesis of various cyclopropanecarboxylic acids.[1]

Experimental Protocols

What follows are detailed, step-by-step methodologies for both the established and the modern synthetic routes.

Protocol for Route A: Established Malonic Ester Synthesis

This protocol is a representative example of a classical approach to the target molecule.

Step 1: Synthesis of Diethyl (4-Bromo-2-fluorobenzyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-bromo-4-(bromomethyl)-3-fluorobenzene dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Diethyl 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1,1-dicarboxylate

  • To a solution of the product from Step 1 in anhydrous toluene, add 1,2-dibromoethane and sodium hydride portion-wise at 0°C.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of the dicarboxylate from Step 2 in ethanol, add a solution of potassium hydroxide in water.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol for Route B: A Novel Photoredox-Catalyzed Approach

This modern route leverages a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade, offering a more convergent and potentially more efficient synthesis.[2][3][4]

Step 1: Preparation of the Radical Precursor

  • To a solution of 4-bromo-2-fluorobenzoic acid in a suitable organic solvent (e.g., acetonitrile), add an activating agent such as N-hydroxyphthalimide (NHP) ester and a coupling reagent like DCC.

  • Stir the reaction at room temperature for 4-6 hours until the formation of the activated ester is complete.

Step 2: Photoredox-Catalyzed Cyclopropanation

  • In a reaction vessel equipped with a visible light source (e.g., blue LEDs), combine the activated ester from Step 1, a suitable alkene (e.g., a vinyl boronic ester), and a photoredox catalyst (e.g., an iridium or organic-based photocatalyst).

  • Add a radical initiator and a suitable base.

  • Irradiate the mixture with visible light at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the desired cyclopropane derivative.

Step 3: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the resulting ester or boronic ester under standard acidic or basic conditions to afford the final this compound.

Comparative Analysis: Performance and Practicality

The choice of a synthetic route in a drug development setting is governed by a multitude of factors beyond just the chemical transformation itself. Here, we provide a head-to-head comparison of the two routes.

ParameterRoute A: Malonic Ester SynthesisRoute B: Modern Catalytic RouteRationale and Expert Insights
Overall Yield Typically 30-40%Potentially 60-70% or higherRoute B's convergent nature avoids the cumulative yield losses of a longer, linear sequence.
Number of Steps 3-4 steps2-3 stepsFewer steps in Route B translate to reduced labor, time, and resource consumption.
Purity Profile May require multiple chromatographic purificationsOften cleaner reaction profiles, simplifying purificationCatalytic reactions can be highly selective, minimizing byproduct formation.
Reaction Time Can exceed 48 hoursTypically 12-24 hoursPhotoredox catalysis can proceed efficiently under mild conditions.
Starting Materials Readily available, but some can be hazardousMay require more specialized reagents (e.g., photocatalysts)The cost of specialized reagents in Route B may be offset by higher efficiency and throughput.
Safety & Environment Uses strong bases (NaH) and hazardous alkylating agentsUtilizes visible light and often milder reagentsRoute B aligns better with the principles of green chemistry by avoiding harsh conditions and hazardous materials.

Visualization of Synthetic Workflows

To better illustrate the logical flow of each synthetic pathway, the following diagrams have been generated.

Route A: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Diethyl (4-Bromo-2-fluorobenzyl)malonate A->C NaOEt B 1-Bromo-4-(bromomethyl)-3-fluorobenzene B->C E Diethyl 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1,1-dicarboxylate C->E D 1,2-Dibromoethane D->E NaH F This compound E->F KOH, then H+

Caption: Workflow for the established malonic ester synthesis.

Route B: Modern Catalytic Route Workflow

Modern_Catalytic_Route cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Photoredox Cyclopropanation cluster_2 Step 3: Hydrolysis G 4-Bromo-2-fluorobenzoic Acid H Activated Ester G->H NHP Ester, DCC J Cyclopropane Derivative H->J I Vinyl Boronic Ester I->J Photocatalyst, hv K This compound J->K Hydrolysis

Caption: Workflow for the modern photoredox-catalyzed synthesis.

Validation and Recommendation

The validation of a new synthetic route hinges on its ability to demonstrably outperform established methods in key areas. The modern catalytic approach (Route B) presents a compelling case for its adoption in both research and process development settings.

Key Advantages of the Modern Route:

  • Efficiency: The higher overall yield and fewer steps significantly improve the overall efficiency of the synthesis.

  • Safety and Sustainability: The avoidance of hazardous reagents like sodium hydride and the use of visible light as a traceless reagent align with modern green chemistry principles.

  • Scalability: While initial optimization may be required, photoredox reactions are increasingly being shown to be scalable, making this route viable for larger-scale production.

Decision-Making Framework for Route Selection:

The choice between these routes may depend on the specific context of the synthesis. The following flowchart provides a logical framework for this decision-making process.

Decision_Framework Start Select Synthetic Route for This compound Scale What is the required scale? Start->Scale Expertise Is photoredox catalysis expertise available? Scale->Expertise Large Scale Cost Are starting material costs the primary driver? Scale->Cost Small/Lab Scale RouteA Choose Route A: Malonic Ester Synthesis Expertise->RouteA No RouteB Choose Route B: Modern Catalytic Route Expertise->RouteB Yes Cost->RouteA Yes Cost->RouteB No (Efficiency is key)

Caption: Decision framework for selecting the optimal synthetic route.

Conclusion

While the traditional malonic ester synthesis remains a viable method for producing this compound, this comparative guide validates the superiority of modern catalytic methods, such as the photoredox-catalyzed approach, in terms of efficiency, safety, and environmental impact. For organizations aiming to optimize their synthetic processes and embrace greener chemical practices, the adoption of such novel routes is not just advantageous but essential for staying at the forefront of drug discovery and development.

References

A Senior Application Scientist's Guide to HPLC and GC-MS for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can impact the stability, bioavailability, and toxicity of a drug product.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous purity testing.[3][4][5] A robust purity assessment strategy rarely relies on a single analytical technique. Instead, it employs orthogonal methods—techniques that separate and detect compounds based on different chemical principles—to build a comprehensive and reliable purity profile.[1]

This guide provides an in-depth comparison of two instrumental pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering you to select, develop, and validate the most appropriate technique for your analytical challenge.

Pillar 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, indispensable for the purity analysis of a vast range of compounds.[6][7] Its versatility and precision make it the default starting point for most non-volatile and thermally sensitive molecules.[2][8][9]

Fundamental Principles of Separation

HPLC separates components from a liquid sample based on their differential interactions between a liquid mobile phase and a solid stationary phase packed within a column.[2][10] The choice of these two phases dictates the separation mechanism. For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common mode.

  • Causality in RP-HPLC: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10] When a sample is injected, non-polar (hydrophobic) analytes have a stronger affinity for the stationary phase and are retained longer. Polar analytes have a greater affinity for the mobile phase and elute more quickly. By gradually increasing the organic solvent content of the mobile phase (a technique called gradient elution), retained compounds can be systematically eluted from the column, allowing for the separation of the main API from impurities with different polarities.[11]

Strengths and Limitations for Purity Assessment
Strengths Causality & Field Insights
Broad Applicability HPLC operates at or near ambient temperature, making it ideal for non-volatile and thermally labile compounds like large molecules, biologics, peptides, and most small-molecule drugs.[8][12]
High Resolution & Sensitivity Modern columns with small particle sizes provide exceptional separating power, capable of resolving structurally similar impurities.[12][13] Paired with sensitive detectors like Photodiode Array (PDA), even trace impurities can be detected and quantified.[14]
Quantitative Accuracy & Reproducibility The precise control over flow rates and mobile phase composition leads to highly reproducible retention times and peak areas, which is critical for quantitative purity calculations and method validation.[12][13]
Versatile Detection A wide array of detectors (UV-Vis, PDA, Fluorescence, Mass Spectrometry) can be used. A PDA detector is particularly powerful for purity, as it can assess the spectral homogeneity across a single chromatographic peak to flag potential co-eluting impurities.[14][15]
Limitations Causality & Field Insights
Unsuitable for Volatiles Compounds that are permanent gases or have very high vapor pressure at room temperature cannot be effectively analyzed as they will not be retained on the column.
Lower Peak Capacity vs. GC For extremely complex mixtures of volatile compounds, the separation efficiency (number of theoretical plates) of capillary GC is often superior.[8]
Detector Limitations While versatile, common detectors like UV-Vis require the analyte to have a chromophore (the ability to absorb UV light). Compounds without a chromophore may require alternative, less universal detectors like a Refractive Index Detector (RID) or be coupled to a mass spectrometer.
Cost and Complexity HPLC systems and the high-purity solvents they require represent a significant capital and operational expense.[13] Method development can also be complex and time-consuming.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique renowned for its exceptional separation efficiency and definitive identification capabilities, making it the gold standard for volatile and semi-volatile compounds.[8][16]

Fundamental Principles of Separation and Detection

GC operates on the principle of partitioning a volatile analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inner walls of a long, thin capillary column.[8]

  • Causality in GC: The column is housed in an oven with a precisely controlled temperature program. After injection, the sample is vaporized. Compounds travel through the column at different rates based primarily on their boiling points and, to a lesser extent, their polarity and interaction with the stationary phase.[8] Lower-boiling-point compounds move faster and elute first. The temperature program is ramped up to sequentially elute compounds with higher boiling points. The mass spectrometer then ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a unique chemical fingerprint for identification.[17][18]

Strengths and Limitations for Purity Assessment
Strengths Causality & Field Insights
Unparalleled Separation Efficiency The long length and small diameter of capillary GC columns provide a very high number of theoretical plates, resulting in extremely sharp peaks and excellent resolution of complex mixtures.[8][19]
High Sensitivity GC-MS is capable of detecting analytes at very low levels (parts-per-billion or even lower), making it ideal for trace impurity analysis, such as residual solvents or genotoxic impurities.[17][20]
Definitive Identification The mass spectrometer provides structural information, allowing for confident identification of unknown impurities by comparing their mass spectra to extensive libraries (like the NIST library). This is a significant advantage over HPLC with UV detection.[17][18]
Gold Standard for Volatiles It is the definitive technique for analyzing residual solvents (ICH Q3C), starting materials, and other volatile or semi-volatile process impurities.[5][8]
Limitations Causality & Field Insights
Analyte Volatility Required The core requirement is that the analyte must be volatile and thermally stable enough to be vaporized without decomposition in the heated injector.[8][16]
Limited to Smaller Molecules Generally not suitable for large molecules like proteins, peptides, or large polymers (typically <1000 Da) as they are non-volatile and would degrade at high temperatures.[8]
Derivatization Often Needed For non-volatile compounds containing polar functional groups (e.g., -OH, -NH2, -COOH), a chemical derivatization step (such as silylation) is often required to make them volatile enough for GC analysis.[21] This adds complexity and potential for error to the sample preparation process.
Destructive Technique The sample is consumed during the analysis process.[19] While typically not an issue due to the small sample volume required, it can be a consideration for highly precious samples.

Head-to-Head Comparison for Purity Assessment

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte and the specific goals of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Type Non-volatile, thermally unstable, large molecules (biologics, peptides), polar, and ionic compounds.[8]Volatile, semi-volatile, and thermally stable small molecules (typically <1000 Da).[8][16]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions.[6][8]Partitioning between a gas mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[8]
Sample Preparation Often simple dissolution and filtration. Can be more complex for biological matrices.[11][13]Simple dissolution for volatile analytes. Often requires extraction and chemical derivatization for non-volatile compounds.[9][21]
Identification Power Limited with UV detection (based on retention time). Definitive when coupled with MS (LC-MS).[15]Excellent. Provides mass spectra for structural elucidation and library matching.[17][18]
Primary Application Assay and purity of API, impurity profiling, stability studies for most drug products.[6][8]Residual solvent analysis, purity of volatile starting materials, analysis of volatile degradation products.[8]
Key Advantage Broad applicability to the majority of pharmaceutical compounds without requiring derivatization.[8]Superior separation efficiency and definitive identification for volatile analytes.[8][19]

Decision-Making Workflow: Choosing Your Technique

This workflow provides a logical pathway for selecting the appropriate primary technique for purity assessment.

G cluster_start Phase 1: Analyte Characterization cluster_gc GC-MS Pathway cluster_hplc HPLC Pathway start Define Analyte & Potential Impurities volatile Is analyte volatile & thermally stable? start->volatile gcms GC-MS is the primary choice. Validate for residual solvents, volatile impurities. volatile->gcms Yes derivatize Can it be made volatile via derivatization? volatile->derivatize No gcms_deriv Consider GC-MS with derivatization. Assess method complexity and potential side-reactions. derivatize->gcms_deriv Yes hplc HPLC is the primary choice. Develop a stability-indicating RP-HPLC method. derivatize->hplc No orthogonal Use GC-MS as an orthogonal method for a complete purity profile (e.g., for volatiles). hplc->orthogonal

Caption: Decision workflow for selecting between HPLC and GC-MS.

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points. Per ICH Q2(R2) and FDA guidelines, any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose.[3][22][23] A critical component of this is the System Suitability Test (SST) , which is performed before any sample analysis to ensure the chromatographic system is performing adequately.[10]

Protocol 1: Purity by Reversed-Phase HPLC-UV

This protocol is designed for a non-volatile, small-molecule API.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: A C18 column is a versatile, robust choice that separates compounds primarily based on hydrophobicity, making it suitable for a wide range of APIs.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a common mobile phase modifier that improves peak shape for acidic and basic compounds by controlling ionization and is compatible with MS detectors if needed.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm or the λmax of the API. PDA detection from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

3. Solution Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution (for SST): Accurately weigh and dissolve the reference standard in diluent to a concentration of ~0.05 mg/mL. This solution should contain the API and known impurities at relevant levels.

  • Sample Solution: Prepare the API sample in diluent to a concentration of ~1.0 mg/mL.

    • Causality: A higher concentration for the test sample is used to ensure that low-level impurities (e.g., at the 0.1% level required by ICH Q3A) are above the limit of quantification.[4]

4. System Suitability Test (SST):

  • Inject the Standard Solution five times. The system is deemed suitable if the following criteria are met (typical criteria, should be defined in the validation protocol):

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main API peak.

    • Theoretical Plates (N): ≥ 2000 for the main API peak.

    • Resolution (Rs): ≥ 2.0 between the API peak and the closest eluting impurity.

    • Precision (%RSD): ≤ 2.0% for the peak areas from the five replicate injections.[24]

5. Procedure:

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the SST. If it fails, troubleshoot the system before proceeding.[10]

  • Inject the diluent once as a blank.

  • Inject the Sample Solution in duplicate.

  • Calculate purity using the area normalization method:

    • Percent Purity = (Area of API Peak / Total Area of All Peaks) x 100

G prep Sample & Standard Preparation sst System Suitability Test (5x Injections) prep->sst pass SST Criteria Met? sst->pass inject Inject Blank, then Sample pass->inject Yes troubleshoot Troubleshoot System (Check connections, mobile phase, column) pass->troubleshoot No analyze Data Acquisition & Purity Calculation inject->analyze troubleshoot->sst

References

A Comparative Guide to the Structural Elucidation of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its biological activity, physical properties, and potential for further development. The 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid scaffold and its derivatives represent a class of compounds with significant potential, finding applications as key intermediates in the synthesis of complex pharmaceuticals. Their rigid cyclopropane ring and substituted phenyl group create a unique conformational landscape that dictates their interactions with biological targets.

This guide provides an in-depth technical overview of the use of single-crystal X-ray crystallography for the unambiguous structural determination of these derivatives. It further offers a comparative analysis with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide researchers with a comprehensive understanding of the strengths and limitations of each method in this context.

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1][3]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. Each step is critical for a successful outcome.

The synthesis of the title compound can be achieved through various organic chemistry routes. A common approach involves the cyclopropanation of an appropriate styrene precursor or the reaction of a malonic ester derivative.[4][5] For instance, a plausible synthesis could involve the reaction of 1-bromo-4-(dibromomethyl)-2-fluorobenzene with a suitable nucleophile to form the cyclopropane ring, followed by hydrolysis to the carboxylic acid. The purity of the synthesized compound is crucial for the subsequent crystallization step.

Obtaining a high-quality single crystal is often the most challenging part of the X-ray crystallography workflow.[2] The crystal must be of a suitable size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[2] For carboxylic acids like the title compound, several crystallization techniques can be employed:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical; it should be one in which the compound has moderate solubility.[6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[6][7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[6][7]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[7] Crystallization occurs at the interface between the two solvents as they slowly mix.[7]

Causality in Solvent Selection: The choice of solvents is guided by the principle of "like dissolves like."[7] For a molecule with both polar (carboxylic acid) and non-polar (bromofluorophenyl) regions, a mixture of solvents is often effective. Hydrogen bonding plays a significant role in the crystallization of carboxylic acids, and solvents that can participate in or mediate these interactions can be beneficial.[7][8]

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a good solvent (e.g., ethyl acetate) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar containing a reservoir of an anti-solvent (e.g., hexane).

  • Incubation: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

  • Observation: Monitor periodically for the formation of single crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9][10] The crystal is rotated while being irradiated with monochromatic X-rays.[1][2] The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[1][2] The intensity and position of these reflections contain the information about the crystal structure.[2] A complete dataset is collected over a range of crystal orientations, which can take several hours.[3]

The collected diffraction data is then processed computationally to determine the crystal structure.[2] The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[2]

Data Presentation: Crystallographic Data for a Representative Derivative

The final output of a successful X-ray crystallography experiment is a set of crystallographic data that describes the structure in detail.

Parameter Value
Empirical Formula C₁₀H₈BrFO₂
Formula Weight 260.07
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.54 Å, b = 10.21 Å, c = 11.89 Å, β = 98.7°
Volume 1025.3 ų
Z 4
Calculated Density 1.68 g/cm³
R-factor 0.035
Data Source Hypothetical data for illustrative purposes

Visualization of the Molecular Structure

Caption: Molecular structure of this compound.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly regarding the molecule's structure in solution and its overall composition.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.[11][13]

  • ¹H NMR: Protons in different electronic environments will resonate at different frequencies (chemical shifts). For this compound, one would expect to see distinct signals for the aromatic protons, the cyclopropane protons, and the acidic proton of the carboxylic acid.[14][15] The splitting patterns of these signals (spin-spin coupling) would reveal the connectivity between neighboring protons.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule.[16] The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 170-185 ppm).[14][16] The aromatic and cyclopropane carbons would also have distinct chemical shifts.[14]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions.[16] It is highly sensitive and provides the exact molecular weight of the compound, which can be used to determine its elemental composition.[16] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[14] For the title compound, the mass spectrum would show a characteristic isotopic pattern for the bromine atom.

Head-to-Head Comparison
Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample State Solid (single crystal)[1][2]Solution[11]Solid, liquid, or gas; ionized in vacuum[16]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing[1][3]Atomic connectivity, chemical environment, molecular dynamics in solution[12][13]Molecular weight, elemental composition, structural fragments[14][16]
Resolution Atomic resolution (<1 Å)[13]Atomic resolution, but provides an average structure in solution[11]Provides mass resolution, not spatial resolution.
Key Advantage Unambiguous determination of 3D structure and stereochemistry.[1]Provides information on the molecule's structure and behavior in solution.[11]High sensitivity and accurate mass determination.[16]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[2][17]Can be complex to interpret for large molecules; does not directly provide 3D coordinates.[17]Provides limited information on stereochemistry and atomic connectivity.[18]

Decision-Making Workflow for Structural Analysis

decision_workflow start Start: Unknown Compound ms Mass Spectrometry start->ms Determine Molecular Formula nmr NMR Spectroscopy ms->nmr Determine Connectivity xray X-ray Crystallography nmr->xray Unambiguous 3D Structure Needed? end Structure Elucidated nmr->end No xray->end Yes

Caption: A simplified workflow for choosing an analytical technique.

Conclusion

The structural elucidation of this compound derivatives, as with any novel compound, is best approached using a combination of analytical techniques. Mass spectrometry provides the foundational information of molecular weight and formula. NMR spectroscopy reveals the crucial details of atomic connectivity and the molecule's conformation in solution.

However, for an unambiguous and high-resolution determination of the three-dimensional structure, including the precise arrangement of atoms in space, their bond lengths and angles, and the absolute stereochemistry, single-crystal X-ray crystallography remains the definitive method. The insights gained from the crystal structure are invaluable for understanding the molecule's properties and for guiding the rational design of new and improved derivatives in the fields of drug discovery and materials science.

References

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess of Chiral Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric excess (ee) stands as a cornerstone of molecular characterization. The stereochemical identity of a chiral molecule is not a mere academic curiosity; it is a critical determinant of its pharmacological activity, metabolic fate, and toxicological profile. For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify the enantiomeric composition of a sample is paramount.

This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing enantiomeric excess. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each described methodology is a self-validating system.

The Principle of Enantiomeric Discrimination

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This identity presents a significant analytical challenge. To determine enantiomeric excess, we must introduce a chiral element into our analytical system, forcing the enantiomers to interact differently and thus become distinguishable. This can be achieved through two primary strategies:

  • Formation of Transient Diastereomeric Complexes: By introducing a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral solvating agent in spectroscopy), we create temporary, diastereomeric complexes with the analyte enantiomers. These diastereomers have different energies and stabilities, leading to separable signals.

  • Formation of Covalent Diastereomers: By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent, we form stable diastereomeric products. These new compounds have distinct physical properties and can be separated and quantified using standard achiral analytical techniques.

The choice of technique is a critical decision, dictated by the physicochemical properties of the analyte, the required accuracy and precision, sample throughput needs, and available instrumentation.

Quantitative Performance Comparison of Key Methodologies

The selection of an analytical technique is often a trade-off between sensitivity, speed, cost, and the nature of the sample. The following table summarizes key quantitative performance metrics for the most common analytical methods.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[1]Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1]Formation of transient diastereomeric complexes (with CSAs) or covalent diastereomers (with CDAs) leading to distinct NMR signals.[2]
Typical Analytes Broad range of non-volatile and thermally labile compounds (e.g., pharmaceuticals, amino acids).[1]Volatile and thermally stable compounds; may require derivatization to increase volatility.[1]Soluble compounds with suitable functional groups for interaction or derivatization (e.g., alcohols, amines, carboxylic acids).[2][3]
Accuracy High (typically <2% error).[4]High (typically <2% error).Good to High (typically 1-5% error, dependent on resolution and S/N).[5]
Precision (%RSD) Excellent (<2% for major enantiomer, <10% near LOQ).[6][7]Excellent (<2% for major enantiomer).Good (can be <5%, but highly dependent on signal separation and integration).[5]
Limit of Quantitation (LOQ) Low (ng/mL to low µg/mL range).[8][9]Very Low (pg/mL to ng/mL range).Higher (typically requires mg of sample).[10]
Analysis Time 5-30 minutes per sample.[11]10-40 minutes per sample.[12]< 5 minutes for data acquisition, plus sample preparation time.[5]
Development Effort Moderate to High (screening of columns and mobile phases is often required).Moderate (column and temperature program optimization).Low to Moderate (selection of appropriate chiral agent and solvent).[13]
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).

In-Depth Analysis of Core Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most robust and widely used technique for the accurate determination of enantiomeric excess.[14] Its versatility in handling a wide array of compounds makes it the workhorse of the pharmaceutical industry.

The success of a chiral HPLC separation hinges on selecting the appropriate Chiral Stationary Phase (CSP) and mobile phase. This is not a random process but one guided by an understanding of intermolecular interactions.

  • CSP Selection: CSPs are the heart of the separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile, capable of forming chiral cavities and engaging in hydrogen bonding, dipole-dipole, and π-π interactions.[15] The selection process often involves screening a set of columns with different polysaccharide derivatives against the analyte using various mobile phase compositions.[16] The goal is to find a system where the transient diastereomeric complexes formed between the CSP and the two enantiomers have a sufficient energy difference to be resolved chromatographically.

  • Mobile Phase Optimization: The mobile phase modulates the interactions between the analyte and the CSP. In normal-phase chromatography (e.g., hexane/alcohol mixtures), the alcohol modifier competes with the analyte for polar interaction sites on the CSP.[17] Adjusting its concentration is a powerful tool to fine-tune retention and selectivity. Additives like acids or bases can be used to suppress ionization of the analyte or interact with the CSP, often dramatically altering the separation.[17]

The logical flow of a chiral HPLC experiment is designed to ensure robust and reproducible results.

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

This protocol outlines the steps for the enantiomeric separation of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using a polysaccharide-based CSP.[11][14]

  • Materials:

    • Ibuprofen Racemate Standard

    • (S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen standards (if available, for peak identification)

    • HPLC Grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)

    • Chiralpak® IA or equivalent amylose-based chiral column (e.g., 250 x 4.6 mm, 5 µm)

    • HPLC system with UV detector

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of n-Hexane, IPA, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use. Causality: The hexane/IPA ratio is optimized to achieve a balance between retention and resolution. TFA is added to suppress the ionization of the carboxylic acid group of ibuprofen, leading to better peak shape.

    • Standard/Sample Solution: Accurately prepare a solution of the ibuprofen sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.[14]

  • HPLC Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (ambient)

    • Detection: UV at 220 nm[18]

    • Injection Volume: 10 µL

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

    • If available, inject the individual enantiomer standards to determine their respective retention times and confirm the elution order.

    • Inject the racemic standard to confirm baseline separation (Resolution > 1.5 is desirable).

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area of Major Enantiomer - Area of Minor Enantiomer| / (Area of Major Enantiomer + Area of Minor Enantiomer)] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric excess. Unlike chromatography, it does not require physical separation. Instead, it relies on creating a diastereomeric environment directly within the NMR tube, causing the signals of the two enantiomers to become non-equivalent.

The choice between a Chiral Solvating Agent (CSA) and a Chiral Derivatizing Agent (CDA) is fundamental to the experimental design.

  • Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form weak, transient, non-covalent complexes with the analyte enantiomers.[10] This interaction is an equilibrium process. The different geometries of the two transient diastereomeric complexes cause subtle differences in the magnetic environment of the analyte's protons, leading to split signals in the NMR spectrum. The key advantage is the simplicity and non-destructive nature of the method; the analyte is not chemically altered. However, achieving sufficient signal separation (ΔΔδ) can be challenging and may require optimization of solvent, temperature, and concentration.[13]

  • Chiral Derivatizing Agents (CDAs): CDAs, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with a functional group (e.g., -OH, -NH2) on the analyte to form stable diastereomers.[2][3] These diastereomers are distinct molecules with different NMR spectra, often resulting in large, clear separation of signals. This method is highly reliable but requires the reaction to go to 100% completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[3] Any kinetic resolution during the derivatization step will lead to erroneous results.

The NMR workflow is focused on the precise preparation of the sample to induce detectable spectral differences.

Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.

This protocol details the derivatization of a chiral secondary alcohol with Mosher's acid chloride for ee determination and assignment of absolute configuration.[2][19]

  • Materials:

    • Chiral alcohol (approx. 5 mg, ~0.02 mmol)

    • (R)-(-)-MTPA-Cl (Mosher's acid chloride)

    • (S)-(+)-MTPA-Cl

    • Anhydrous deuterated chloroform (CDCl₃)

    • Anhydrous pyridine or DMAP (4-dimethylaminopyridine)

    • Two clean, dry NMR tubes

  • Procedure (must be performed in parallel for both (R)- and (S)-MTPA-Cl):

    • Preparation of (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. b. Add a small excess of anhydrous pyridine (~5 µL). Causality: Pyridine acts as a base to scavenge the HCl byproduct of the esterification reaction, driving it to completion. c. Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. d. Cap the NMR tube, mix thoroughly, and allow the reaction to proceed at room temperature for 2-6 hours, or until ¹H NMR analysis shows complete consumption of the starting alcohol. Trustworthiness: Ensuring the reaction goes to completion is critical to prevent kinetic resolution and obtain an accurate ee value.

    • Preparation of (S)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the exact procedure from step 2a-d using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum for each of the two diastereomeric ester samples.

    • For complex molecules, 2D NMR experiments (e.g., COSY) may be necessary to unambiguously assign the proton signals for each diastereomer.

  • Data Analysis for Enantiomeric Excess:

    • Select a well-resolved, non-overlapping signal (or group of signals) that is present in one of the spectra (e.g., the (R)-MTPA ester spectrum). This signal will appear as two distinct peaks or multiplets, one for the (R,R)-diastereomer and one for the (R,S)-diastereomer.

    • Carefully integrate both signals.

    • Calculate the % ee using the integral values, analogous to the HPLC calculation.

  • Data Analysis for Absolute Configuration (Advanced):

    • Assign the proton signals for the groups on either side of the original carbinol stereocenter in both the (R)-MTPA and (S)-MTPA ester spectra.

    • Calculate the chemical shift difference (Δδ) for each pair of assigned protons using the formula: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum).

    • Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the deduction of the absolute configuration of the original alcohol.[2]

Concluding Remarks: A Field-Proven Perspective

The choice between chiral chromatography and NMR spectroscopy is not a matter of one being universally "better" than the other. Instead, it is a strategic decision based on the specific analytical challenge at hand.

  • Chiral HPLC and GC are the gold standards for quantitative analysis, offering unparalleled accuracy, precision, and sensitivity, making them indispensable for quality control, regulatory filings, and trace-level impurity analysis. The investment in method development is often repaid with a highly robust and validated assay.

  • NMR Spectroscopy excels in its speed of analysis (once the sample is prepared) and its non-destructive nature. It is an exceptionally powerful tool in research and development settings for rapid screening of asymmetric reaction outcomes, where high throughput is more critical than the ultimate level of quantitative precision. The ability of methods like Mosher's acid analysis to simultaneously provide ee and absolute configuration information from a single set of experiments is a significant advantage.

As a senior application scientist, my recommendation is to have a multi-faceted approach. Utilize the speed of NMR for initial screening and mechanistic studies. Then, for lead candidates and process validation, develop a robust, high-accuracy chiral chromatography method that will stand up to the scrutiny of regulatory bodies and ensure the ultimate safety and efficacy of the final product. Mastery of these techniques and a deep understanding of the principles that govern them are essential for any scientist working with chiral molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and efficiently. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the disposal of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.

The management of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from its point of generation to its final disposal—a concept known as "cradle to grave management".[1] This guide is designed to align with these principles, ensuring your laboratory practices remain compliant and safe.

Part 1: Hazard Identification and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and hazards is essential. This initial assessment forms the basis of a sound disposal plan.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[2]
Molecular Formula C₁₀H₈BrFO₂[2]
CAS Number 872422-15-6[2]
Molecular Weight 259.07 g/mol [2]
Appearance Solid[3]

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards associated with it are:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The presence of bromine and fluorine atoms classifies this compound as a halogenated organic acid . This classification is the single most important factor in determining its proper waste stream.[4][5]

Part 2: Personnel Protection and Handling

Safe disposal begins with safe handling. Adherence to appropriate personal protective equipment (PPE) and engineering controls is non-negotiable.

Required PPE and Engineering Controls:

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or a face shield for splash protection.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to waste management, from the laboratory bench to final collection.

Step 1: Waste Characterization and Segregation

This is the most critical phase of the disposal process. Improper segregation can lead to dangerous chemical reactions, damage to facilities, and significantly increased disposal costs. The fundamental rule is to keep halogenated and non-halogenated waste streams separate.[5][6]

  • Primary Waste Stream: this compound and materials contaminated with it must be disposed of in a container designated for "Halogenated Organic Waste" .[4][6][10]

  • Compatibility: This compound is an acid. Do not mix it in the same waste container with bases or strong oxidizing agents, as this can cause violent reactions. Keep it separate from waste streams containing heavy metals or cyanides.[5]

WasteSegregation cluster_source Waste Generation Point cluster_streams Designated Waste Streams Compound 1-(4-Bromo-2-fluorophenyl) cyclopropanecarboxylic acid Halogenated Halogenated Organic Waste Compound->Halogenated CORRECT NonHalogenated Non-Halogenated Organic Waste Compound->NonHalogenated INCORRECT Aqueous Aqueous Waste (Non-Hazardous) Compound->Aqueous INCORRECT Incompatible Incompatible Wastes (Bases, Oxidizers, Metals) Compound->Incompatible DANGEROUS

Caption: Waste Segregation Logic Diagram.

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container designed for liquid waste, typically glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[1][6]

  • Labeling: This is a strict regulatory requirement.[11]

    • Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.

    • Affix the tag to the container before adding any waste.[6]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

    • If rinsing glassware into the container with a solvent (e.g., acetone), list all constituents and their approximate percentages.

    • Fill in all other required information, such as the generator's name and lab location.

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory. This area must be at or near the point of generation.

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[1][6] This is crucial to prevent the release of harmful vapors.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 75-80%), or if it has been accumulating for a period approaching your institution's limit, you must arrange for its removal.

  • Professional Disposal: Do not attempt to dispose of this chemical yourself. Contact your institution's EHS department or a licensed hazardous waste disposal company.[12][13] They are trained and equipped to handle transportation and final disposal in compliance with all federal and state regulations.

DisposalWorkflow Start Waste Generated Characterize Characterize as Halogenated Organic Acid Start->Characterize SelectContainer Select & Pre-Label Compatible Container Characterize->SelectContainer AddWaste Add Waste in Fume Hood SelectContainer->AddWaste Store Store in Secondary Containment in Satellite Accumulation Area AddWaste->Store CheckFull Container Full? Store->CheckFull CheckFull->AddWaste No RequestPickup Request Pickup from EHS / Waste Management Company CheckFull->RequestPickup Yes End Proper Disposal RequestPickup->End

Caption: Step-by-Step Disposal Workflow.

Part 4: Emergency Spill Procedures

Accidents can happen, and preparedness is key.

  • Small Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable container.

    • Label the container as "Hazardous Waste" with a full description of the contents and arrange for disposal via your EHS department.[5]

  • Large Spills (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary to facilitate a building-wide evacuation.

    • From a safe location, call your institution's emergency number and provide details about the chemical spilled.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to this detailed guide, you ensure that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel, complies with regulatory standards, and protects our environment.

References

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Retrosynthesis Analysis

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1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.